Ricinelaidic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,12R)-12-hydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-XLNAKTSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316395 | |
| Record name | Ricinelaidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540-12-5 | |
| Record name | Ricinelaidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ricinelaidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ricinelaidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RICINELAIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Ricinelaidic Acid (CAS 540-12-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinelaidic acid, identified by the CAS Number 540-12-5, is an unsaturated omega-9 trans fatty acid.[1] Its formal IUPAC name is (9E,12R)-12-Hydroxyoctadec-9-enoic acid.[1][2] It is the trans-isomer of ricinoleic acid, a well-known fatty acid found in castor oil.[1] this compound is a straight-chain, 18-carbon fatty acid featuring a trans double bond at the 9th position and a hydroxyl group at the 12th position.[2] This unique structure confers specific biological activities, most notably its function as an antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool in immunological and pharmacological research.[3][4][5]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These identifiers and values are critical for experimental design, analytical characterization, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 540-12-5 | [1][3][4] |
| Molecular Formula | C₁₈H₃₄O₃ | [1][2][3][4] |
| Molecular Weight | 298.5 g/mol (also reported as 298.46 g/mol ) | [1][2][3][4] |
| Melting Point | 50.5-51.0 °C | [6] |
| Boiling Point | 240-242 °C at 10 Torr | [6] |
| Solubility | DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: MisciblePBS (pH 7.2): 2 mg/mL | [3][5] |
| IUPAC Name | (9E,12R)-12-hydroxyoctadec-9-enoic acid | [1][2] |
| Synonyms | (+)-(R)-Ricinelaidic acid, 12-D-Hydroxy-9-trans-octadecenoic acid | [1][6] |
| InChIKey | WBHHMMIMDMUBKC-XLNAKTSKSA-N | [1][3][5] |
| Canonical SMILES | CCCCCC--INVALID-LINK--O | [2][3] |
Biological Activity and Mechanism of Action
This compound is recognized primarily for its role as a competitive antagonist of the leukotriene B4 (LTB4) receptor.[3][4][5] LTB4 is a potent lipid mediator involved in inflammatory responses, attracting and activating immune cells such as neutrophils. By blocking the LTB4 receptor, this compound can inhibit these pro-inflammatory signaling cascades.
This antagonism has been quantified in several key studies. It inhibits LTB4-induced chemotaxis and calcium ion flux in isolated human neutrophils.[3][4] Furthermore, in vivo studies have demonstrated its ability to inhibit LTB4-induced bronchoconstriction in rats.[3][4]
Quantitative Biological Data
| Parameter | Value | Conditions | Reference(s) |
| Ki (Receptor Binding Affinity) | 2 µM | Porcine neutrophil membranes | [3][4] |
| IC₅₀ (Calcium Flux Inhibition) | 7 µM | LTB4-induced in human neutrophils | [3][4] |
| IC₅₀ (Chemotaxis Inhibition) | 10 µM | LTB4-induced in human neutrophils | [3][4] |
| In Vivo Efficacy | 46% inhibition | LTB4-induced bronchoconstriction in rats (1 mg/kg, i.v.) | [3][4] |
Experimental Protocols
Synthesis of this compound from Ricinoleic Acid
This compound can be synthesized from its commercially available cis-isomer, ricinoleic acid, via photochemical isomerization. The following protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
Ricinoleic acid (cis-isomer)
-
Diphenyl disulfide
-
Hexane
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., 250-W)
Procedure:
-
Reaction Setup: Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol %) of diphenyl disulfide in hexane within a photochemical reactor.[7]
-
Irradiation: Irradiate the solution for approximately 3 hours using a medium-pressure mercury lamp. The phenylthiyl radicals generated photochemically facilitate the cis-trans isomerization of the double bond.[7]
-
Solvent Removal: After the irradiation period, remove the hexane solvent under reduced pressure using a rotary evaporator. The result is a semisolid residue.[7]
-
Purification: Purify the crude this compound by recrystallization from fresh hexane. The mother liquor can be subjected to a second round of irradiation to improve the total yield.[7]
-
Verification: The final product's purity and identity should be confirmed using methods such as melting point analysis, NMR spectroscopy, and gas chromatography.[7]
In Vitro Biological Assay Methodologies
The biological activity of this compound as an LTB4 antagonist is typically evaluated using primary human neutrophils.
Neutrophil Chemotaxis Assay: This assay measures the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant.
-
Principle: A multi-well chamber (e.g., Boyden chamber) is used, where neutrophils are placed in an upper compartment separated by a porous membrane from a lower compartment containing LTB4.
-
Methodology: Neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control. The cells are then placed in the upper chamber. The number of cells that migrate through the membrane toward the LTB4 in the lower chamber is quantified after an incubation period, typically by microscopy and cell counting. The IC₅₀ value is calculated as the concentration of this compound that inhibits migration by 50%.[3]
Calcium Flux Assay: This assay measures the inhibition of intracellular calcium mobilization, a key step in neutrophil activation by LTB4.
-
Principle: LTB4 binding to its receptor triggers a rapid increase in intracellular calcium concentration ([Ca²⁺]i).
-
Methodology: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then treated with this compound or a vehicle control before being stimulated with LTB4. The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorometer or a flow cytometer. The IC₅₀ is the concentration that reduces the LTB4-induced calcium peak by 50%.[3]
Organogel Formation
This compound can act as an organogelator, structuring vegetable oils into gels.[8]
-
Principle: The self-assembly of this compound molecules in a non-polar solvent (vegetable oil) through non-covalent interactions (e.g., hydrogen bonding) creates a fibrillar network that entraps the liquid, forming a gel.
-
Methodology: this compound is dissolved in a vegetable oil (e.g., sesame oil) by heating to approximately 70°C with stirring until a clear solution is formed. The solution is then allowed to cool to room temperature, during which the gel network forms. The mechanical properties and microstructure of the resulting organogel can be analyzed using rheology and microscopy.[8]
Applications
This compound's distinct properties make it relevant in several scientific and industrial fields.
-
Pharmacological Research: As a selective LTB4 receptor antagonist, it is a valuable research tool for studying inflammatory pathways and diseases where LTB4 is implicated, such as asthma, arthritis, and psoriasis.[3]
-
Material Science: Its ability to function as an organogelator is being explored for creating novel structured materials.[8] These gels have potential applications in topical drug delivery, cosmetics, and food science.
-
Industrial Chemistry: Like its cis-isomer, this compound has potential applications in the manufacturing of lubricants, coatings, and plasticizers, where its unique physical properties can be leveraged.[9] It is also a subject of research for creating new bio-based and environmentally friendly polymers.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not available in the searched documents. However, data for its isomer, ricinoleic acid, indicates it may cause skin, eye, respiratory, and digestive tract irritation.[10] It is prudent to handle this compound with similar precautions.
General Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a cool, dry place in a tightly sealed container.[4][10]
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H34O3 | CID 445641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, 0540-12-5 | BroadPharm [broadpharm.com]
- 5. This compound | CAS 540-12-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 540-12-5 | AAA54012 | Biosynth [biosynth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Biological Activity of Ricinelaidic Acid: A Technical Guide for Researchers
Introduction
Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a hydroxylated unsaturated fatty acid that has garnered significant interest within the scientific community for its diverse biological activities. As a key component of castor oil, its therapeutic potential is being explored across various domains, including inflammation, oncology, and infectious diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its role as a competitive antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses by promoting neutrophil chemotaxis, adhesion, and activation.
Mechanism of Action: Leukotriene B4 Receptor Antagonism
This compound competitively binds to the high-affinity LTB4 receptor (BLT1), thereby inhibiting the downstream signaling cascade initiated by LTB4. This antagonism effectively dampens the inflammatory response by preventing the recruitment and activation of leukocytes at the site of inflammation.
Quantitative Data: Receptor Binding and Functional Inhibition
The inhibitory effects of this compound on the LTB4 pathway have been quantified in several studies.
| Parameter | Value | Species/Cell Type | Reference |
| Ki (LTB4 Receptor) | 2 µM | Porcine Neutrophil Membranes | [1] |
| IC50 (LTB4-induced Chemotaxis) | 10 µM | Human Neutrophils | [1] |
| IC50 (LTB4-induced Calcium Flux) | 7 µM | Human Neutrophils | [1] |
| Inhibition of Bronchoconstriction | 46% at 1 mg/kg (i.v.) | Rats | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.
Objective: To assess the ability of this compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound solution
-
Plethysmometer
-
Calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound or the vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cytotoxic Activity
Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines. The proposed mechanisms involve the induction of apoptosis and necrosis.
In Vitro Studies on HT-29 Colon Cancer Cells
Derivatives of both (R)- and (S)-ricinoleic acid have been shown to induce DNA damage, leading to apoptotic and necrotic cell death in human colon adenocarcinoma (HT-29) cells.[2]
Quantitative Data: Cytotoxicity of this compound Derivatives
The cytotoxic effects of this compound amides have been quantified, demonstrating a dose- and time-dependent induction of apoptosis.
| Compound | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells | Reference |
| (R)-Ricinelaidic acid amide | 10 | 24 | ~39% | [3] |
| (R)-Ricinelaidic acid amide | 20 | 24 | ~43% | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
HT-29 human colon cancer cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Anthelmintic Activity
This compound has demonstrated potent anthelmintic activity against the model organism Caenorhabditis elegans.
Mechanism of Action
While the precise mechanism is still under investigation, molecular docking studies suggest that ricinoleic acid, a stereoisomer of this compound, interacts favorably with succinate dehydrogenase, a key enzyme in the respiratory chain of nematodes.[4] This interaction could disrupt energy metabolism, leading to paralysis and death of the worms.
Quantitative Data: Nematicidal Efficacy
| Compound | Concentration (mg/mL) | % Mortality of C. elegans | Reference |
| Ricinoleic Acid | 1 | 97.40% | [4] |
| Ricinoleic Acid Methyl Ester | 1 | 97.83% | [4] |
Experimental Protocol: C. elegans Anthelmintic Assay
Objective: To evaluate the anthelmintic activity of this compound using C. elegans.
Materials:
-
C. elegans (wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
M9 buffer
-
This compound solution
-
96-well microtiter plates
-
Microscope
Procedure:
-
Synchronize a culture of C. elegans to obtain a population of L4 larvae or young adults.
-
Wash the worms off the NGM plates with M9 buffer and transfer them to a sterile tube.
-
Aliquot approximately 20-30 worms into each well of a 96-well plate.
-
Add the test concentrations of this compound to the wells. A negative control (vehicle) and a positive control (e.g., levamisole) should be included.
-
Incubate the plates at 20°C.
-
After 24, 48, and 72 hours, count the number of motile and non-motile (dead) worms under a microscope. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Calculate the percentage of mortality for each concentration.
Other Biological Activities
Preliminary studies suggest that this compound may also influence calcium signaling pathways. In budding yeast, ricinoleic acid was found to inhibit Ca²⁺ signal-mediated cell-cycle regulation.[5] Further research is required to elucidate the specific targets and mechanisms of this compound in mammalian calcium signaling.
Conclusion and Future Directions
This compound is a promising bioactive lipid with multifaceted therapeutic potential. Its well-defined anti-inflammatory activity through LTB4 receptor antagonism, coupled with emerging evidence of its cytotoxic and anthelmintic properties, makes it a compelling candidate for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying its cytotoxic and anthelmintic effects, exploring its potential in other disease models, and optimizing its derivatives to enhance potency and selectivity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.
References
- 1. Cytotoxic and genotoxic effects of (R)- and (S)-ricinoleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Ricinelaidic acid as a leukotriene B4 receptor antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator implicated in a wide range of inflammatory diseases. Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. Antagonism of the LTB4 receptor represents a promising therapeutic strategy for mitigating inflammatory responses. Ricinelaidic acid, a naturally occurring 12-hydroxy unsaturated fatty acid, has emerged as a noteworthy LTB4 receptor antagonist. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity and functional inhibition of LTB4-mediated cellular responses. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development in this area.
Introduction
Leukotriene B4 (LTB4) is a key pro-inflammatory eicosanoid synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H)[1]. It plays a crucial role in the innate immune response by promoting the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation[2][3][4]. The binding of LTB4 to its high-affinity receptor, BLT1, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, including calcium mobilization, leading to chemotaxis, degranulation, and the production of reactive oxygen species[2][4]. Elevated levels of LTB4 have been associated with the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease[1]. Consequently, the development of LTB4 receptor antagonists is a significant area of interest for anti-inflammatory drug discovery[1].
This compound, the trans-isomer of ricinoleic acid, has been identified as a competitive antagonist of the LTB4 receptor[5][6]. This guide summarizes the existing quantitative data on its antagonist activity, provides detailed methodologies for its characterization, and illustrates the underlying molecular pathways.
Quantitative Pharmacological Data
The antagonist activity of this compound at the LTB4 receptor has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory parameters.
Table 1: In Vitro Antagonist Activity of this compound
| Assay Type | Target | Cell/Tissue Type | Parameter | Value | Reference |
| Receptor Binding | LTB4 Receptor | Porcine Neutrophil Membranes | Kᵢ | 2 µM | [5] |
| Chemotaxis | LTB4-induced | Isolated Human Neutrophils | IC₅₀ | 10 µM | [5][6] |
| Calcium Flux | LTB4-induced | Isolated Human Neutrophils | IC₅₀ | 7 µM | [5][6] |
Table 2: In Vivo Antagonist Activity of this compound
| Assay Type | Animal Model | Effect | Dose | Inhibition | Reference |
| Bronchoconstriction | LTB4-induced in Rats | Inhibition of bronchoconstriction | 1 mg/kg (i.v.) | 46% | [6] |
Signaling Pathways
The interaction of LTB4 with its receptor, BLT1, initiates a signaling cascade that is central to its pro-inflammatory effects. This compound competitively inhibits the initial step of this pathway.
Figure 1: LTB4 Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LTB4 receptor antagonists. The following sections provide protocols for key in vitro and in vivo experiments.
LTB4 Receptor Binding Assay (Competitive Radioligand)
This assay determines the affinity of a compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.
Figure 2: Workflow for a Competitive LTB4 Receptor Binding Assay.
Materials:
-
Isolated neutrophil membranes (e.g., from porcine or human neutrophils)
-
[³H]LTB4 (radiolabeled ligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate neutrophil membranes using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Neutrophil membrane preparation
-
A fixed concentration of [³H]LTB4
-
Serial dilutions of this compound or vehicle control.
-
For non-specific binding control wells, add a high concentration of unlabeled LTB4.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directional migration of neutrophils towards an LTB4 gradient.
Figure 3: Workflow for a Neutrophil Chemotaxis Assay.
Materials:
-
Freshly isolated human neutrophils
-
LTB4
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Method for quantifying migrated cells (e.g., microscope with imaging software, or a cell viability reagent)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time.
-
Chamber Setup:
-
Add LTB4 (at a concentration known to induce chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow the neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ by plotting the percentage of inhibition against the logarithm of the this compound concentration.
LTB4-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LTB4.
Materials:
-
Isolated human neutrophils
-
LTB4
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HBSS or other suitable buffer
-
Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to load the dye into the cells.
-
Cell Treatment: Wash the cells to remove excess dye and resuspend them in a suitable buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Measurement:
-
Transfer the treated cell suspension to the wells of a microplate or a chamber on a fluorescence microscope.
-
Measure the baseline fluorescence.
-
Add LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.
-
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity. Determine the percentage of inhibition of the LTB4-induced calcium response for each concentration of this compound. Calculate the IC₅₀ from the dose-response curve.
Conclusion
This compound demonstrates significant potential as a leukotriene B4 receptor antagonist. The quantitative data from in vitro and in vivo studies consistently show its ability to inhibit LTB4-mediated inflammatory responses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other potential LTB4 receptor antagonists. The continued exploration of such compounds may lead to the development of novel therapeutics for a variety of inflammatory disorders.
References
- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Leukotriene B4 synthesis and neutrophil chemotaxis in chronic granulocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatiotemporal dynamics of calcium signals during neutrophil cluster formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Ricinelaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a C18 unsaturated hydroxy fatty acid. While not naturally abundant in its trans form, its precursor, ricinoleic acid, is readily available from castor oil, the oil extracted from the seeds of the Ricinus communis plant. This guide provides a comprehensive overview of the isolation of ricinoleic acid from its natural source and its subsequent isomerization to this compound, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.
Natural Sources of the Precursor: Ricinoleic Acid
The primary and most commercially significant source of ricinoleic acid is castor oil. Castor seeds contain a high percentage of oil, typically ranging from 40% to 60%. This oil is unique among vegetable oils due to its high concentration of ricinoleic acid, which constitutes about 85-95% of the total fatty acid content. The remaining fatty acids in castor oil include oleic acid, linoleic acid, palmitic acid, and stearic acid.
Table 1: Fatty Acid Composition of Castor Oil
| Fatty Acid | Concentration (%) |
| Ricinoleic Acid | 85 - 95 |
| Oleic Acid | 2 - 6 |
| Linoleic Acid | 1 - 5 |
| Palmitic Acid | 1 - 2 |
| Stearic Acid | 0.5 - 1 |
| Dihydroxystearic Acid | 0.3 - 0.5 |
| Others | < 0.5 |
Isolation of Ricinoleic Acid from Castor Oil
The first crucial step in obtaining this compound is the isolation of its precursor, ricinoleic acid, from castor oil. This is typically achieved through the hydrolysis of the triglycerides present in the oil. Alkaline hydrolysis, or saponification, is a widely used and effective method.
Experimental Protocol: Alkaline Hydrolysis of Castor Oil
This protocol details the laboratory-scale hydrolysis of castor oil to yield ricinoleic acid.
Materials:
-
Castor oil
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethyl acetate
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
-
pH meter or pH indicator strips
Procedure:
-
Saponification: In a round-bottom flask equipped with a reflux condenser, combine 250 g of castor oil with a solution of 60 g of potassium hydroxide dissolved in 500 mL of 95% ethanol.
-
Heat the mixture to reflux and maintain for 1 hour with constant stirring. This process breaks down the triglycerides into glycerol and the potassium salt of the fatty acids (soap).
-
Solvent Removal: After 1 hour, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Dissolution of Soap: Dissolve the resulting soap residue in 1.2 L of distilled water.
-
Acidification: Slowly add concentrated hydrochloric acid to the soap solution with vigorous stirring until the pH of the mixture reaches 1. This protonates the fatty acid salts, liberating the free fatty acids.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the ricinoleic acid with two 500 mL portions of ethyl acetate.
-
Washing: Wash the combined organic layers with distilled water to remove any remaining mineral acid and glycerol.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain crude ricinoleic acid.
Expected Yield: The yield of crude ricinoleic acid from this process is typically high, in the range of 85-90% based on the initial amount of castor oil.
Isomerization of Ricinoleic Acid to this compound
The conversion of the cis double bond in ricinoleic acid to a trans double bond to form this compound is the core step in its synthesis. Several methods can be employed, with photochemical isomerization being a well-documented and effective approach.
Experimental Protocol: Photochemical Isomerization
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide ((C₆H₅S)₂)
-
Hexane
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., 250W)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a photochemical reactor, dissolve 39.75 g (0.106 mol) of ricinoleic acid and 586 mg (2 mol %) of diphenyl disulfide in 1000 mL of hexane.
-
Irradiation: Irradiate the solution for 3 hours using a 250W medium-pressure mercury lamp. The diphenyl disulfide acts as a photosensitizer, facilitating the cis-trans isomerization.
-
Solvent Removal: After the irradiation period, remove the hexane under reduced pressure using a rotary evaporator. The residue will be a semisolid.
-
Purification by Recrystallization: Recrystallize the crude product from 185 mL of hexane. This will yield crude this compound.
Expected Yield and Purity: This method can produce a crude yield of approximately 11.3 g of this compound. Further purification can be achieved through subsequent recrystallizations.
Table 2: Quantitative Data for this compound Synthesis
| Step | Method | Starting Material | Product | Typical Yield (%) | Purity |
| Hydrolysis | Alkaline Hydrolysis | Castor Oil | Ricinoleic Acid | 85 - 90 | Crude |
| Isomerization | Photochemical | Ricinoleic Acid | This compound | ~28 (crude) | Crude |
Purification of this compound
To obtain high-purity this compound suitable for drug development and other sensitive applications, further purification is necessary.
Recrystallization
As mentioned in the isomerization protocol, recrystallization from a suitable solvent like hexane is an effective method for purifying this compound. The process can be repeated to enhance purity.
Column Chromatography
For achieving higher purity, column chromatography can be employed.
General Protocol Outline:
-
Stationary Phase: Silica gel is a common choice for the purification of fatty acids.
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used. The polarity is gradually increased to elute the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can aid in understanding the multi-step process of isolating this compound.
A Deep Dive into the Stereochemistry of Ricinelaidic and Ricinoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core stereochemical differences between ricinelaidic acid and ricinoleic acid. It delves into their distinct physicochemical properties, methods of preparation and separation, and the impact of their stereoisomerism on analytical characterization and biological activity.
Core Stereochemistry: The Foundational Difference
Ricinoleic acid and this compound are stereoisomers, meaning they share the same molecular formula (C₁₈H₃₄O₃) and connectivity but differ in the spatial arrangement of their atoms. This difference lies in the geometry of the double bond and the chirality of the hydroxyl group.
-
Ricinoleic Acid : Formally known as (9Z,12R)-12-hydroxyoctadec-9-enoic acid, it is the naturally occurring isomer found predominantly in castor oil (up to 90% of its fatty acid content).[1][2][3] It possesses a cis (Z for zusammen, meaning "together") configuration at the carbon-carbon double bond between C9 and C10. This creates a distinct "kink" in the fatty acid chain. Additionally, it has an R configuration at the chiral center on C12, where the hydroxyl group is attached.[4]
-
This compound : Formally known as (9E,12R)-12-hydroxyoctadec-9-enoic acid, it is the trans isomer of ricinoleic acid.[1][2] The trans (E for entgegen, meaning "opposite") configuration at the C9-C10 double bond results in a more linear, straight-chain structure compared to its cis counterpart. The chiral center at C12 retains the R configuration.
The structural variance between these two isomers is visualized in the diagram below.
References
- 1. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. ambujasolvex.com [ambujasolvex.com]
- 4. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fatty Acids of Molecular Formula C18H34O3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the C18H34O3 fatty acid, with a primary focus on ricinoleic acid, its trans-isomer ricinelaidic acid, and the positional isomer 18-hydroxyoleic acid. This document delves into their biochemical significance, outlines detailed experimental protocols for their analysis, and presents a known signaling pathway, offering valuable insights for research and drug development.
Core Data Presentation
The following table summarizes the key quantitative data for the identified C18H34O3 fatty acid isomers.
| Property | Ricinoleic Acid | This compound | 18-Hydroxyoleic Acid |
| IUPAC Name | (9Z,12R)-12-hydroxyoctadec-9-enoic acid | (9E,12R)-12-hydroxyoctadec-9-enoic acid | (9Z)-18-hydroxyoctadec-9-enoic acid |
| Molecular Weight | 298.46 g/mol | 298.46 g/mol | 298.5 g/mol [1] |
| Melting Point | 5.5 °C | 50.5-51.0 °C | Not available |
| Boiling Point | 245 °C | 240-242 °C at 10 Torr | Not available |
| Appearance | Colorless to yellow viscous liquid | White to off-white solid | Not available |
| Primary Source | Castor oil (Ricinus communis) | Isomerization of ricinoleic acid | Arabidopsis thaliana, human metabolite of oleic acid[1] |
| CAS Number | 141-22-0 | 540-12-5 | Not available |
Biochemical Significance and Signaling
Ricinoleic Acid: A Prostaglandin Receptor Agonist
Ricinoleic acid, the primary component of castor oil, is a well-known therapeutic agent, traditionally used for its laxative effects and to induce labor[2][3]. Recent research has elucidated the molecular mechanism behind these actions, identifying ricinoleic acid as a specific agonist for the prostaglandin E2 (PGE2) receptors, EP3 and EP4[2][4][5][6][7].
The activation of EP3 receptors in the smooth muscle cells of the intestine and uterus leads to muscle contractions, explaining its purgative and uterotonic properties[2][4][5]. Notably, the laxative effect is independent of prostaglandin synthesis, as it is not inhibited by COX inhibitors[4]. This direct interaction with prostanoid receptors highlights a significant signaling pathway for a hydroxy fatty acid.
Furthermore, ricinoleic acid exhibits dual pro- and anti-inflammatory properties[8][9][10][11][12]. Acutely, it can potentiate inflammation, an effect mediated by tachykinin NK1 receptors[8][9]. However, upon repeated application, it demonstrates anti-inflammatory effects by reducing substance P levels[10][11]. This dual activity suggests a complex interaction with inflammatory signaling cascades. Some studies suggest its anti-inflammatory action may be similar to capsaicin, though it does not activate the capsaicin receptor (TRPV1) and is non-pungent[10][11].
This compound and 18-Hydroxyoleic Acid
Less is known about the specific signaling roles of this compound and 18-hydroxyoleic acid. As a trans-isomer, this compound may have different binding affinities for receptors and enzymes compared to ricinoleic acid. Indeed, one study showed that this compound hardly competes with PGE2 for binding to the EP3 receptor, in contrast to ricinoleic acid[4].
Fatty acids, in general, are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism[13][14]. It is plausible that this compound and 18-hydroxyoleic acid could modulate PPAR activity, but further research is required to confirm this.
Experimental Protocols
Extraction and Isolation of C18H34O3 Fatty Acids
A common method for obtaining ricinoleic acid is through the saponification of castor oil. For the general extraction of hydroxy fatty acids from biological matrices, the following protocols are widely used:
-
Solvent Extraction:
-
Folch Method: This method uses a chloroform:methanol (2:1, v/v) mixture to extract lipids from a sample.
-
Bligh and Dyer Method: A modified version of the Folch method, it uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system, which is then converted to a two-phase system by adding more chloroform and water to separate the lipid and aqueous layers.
-
-
Solid-Phase Extraction (SPE): After solvent extraction, SPE can be used for the enrichment of hydroxy fatty acids and to remove interfering substances. A variety of sorbents can be used depending on the specific properties of the fatty acid and the matrix.
Quantification and Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification and identification of fatty acids. For hydroxy fatty acids, derivatization is typically required to increase their volatility.
-
Sample Preparation:
-
Saponification and Methylation: For fatty acids in ester form (e.g., in triglycerides), saponification with a base (e.g., NaOH or KOH in methanol) is performed to release the free fatty acids. This is followed by methylation, often using BF3-methanol or methanolic HCl, to form fatty acid methyl esters (FAMEs)[15].
-
Silylation: The hydroxyl group is derivatized, for example, by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether[16][17].
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
-
Temperature Program: An oven temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.
-
Detection: Mass spectrometry is used for detection, allowing for both quantification and structural elucidation based on the fragmentation patterns of the derivatized fatty acids[16][17].
-
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and specific method for the analysis of fatty acid isomers without the need for derivatization of the carboxyl group.
-
Sample Preparation: Lipid extraction is performed as described in section 3.1.
-
Chromatography:
-
Column: A reversed-phase column, such as a C18 or a phenyl column, is commonly used for the separation of fatty acids[18][19][20][21].
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a buffer like ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) is used for elution[18][20][21].
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.
-
Detection: Tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of specific fatty acid isomers based on their precursor and product ions[18][20]. This technique is particularly useful for distinguishing between positional isomers.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about fatty acids.
-
¹H NMR: The proton NMR spectrum of ricinoleic acid shows characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the alpha-methylene protons to the carboxyl group[22][23][24][25].
-
¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule, aiding in the confirmation of the structure and the position of the double bond and hydroxyl group[26].
Visualization of Signaling and Workflows
Ricinoleic Acid Signaling Pathway
References
- 1. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Castor Oil Stimulates Labor | The Scientist [the-scientist.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uk.typology.com [uk.typology.com]
- 13. mdpi.com [mdpi.com]
- 14. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
- 18. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. iris.unitn.it [iris.unitn.it]
- 21. shimadzu.com [shimadzu.com]
- 22. Ricinoleic acid(141-22-0) 1H NMR [m.chemicalbook.com]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ricinelaidic Acid from Ricinoleic Acid
Abstract
This document provides detailed protocols for the synthesis of ricinelaidic acid, the trans-isomer of ricinoleic acid. The primary focus is a photochemical isomerization method, with additional methodologies presented for comparison. These application notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental procedures, quantitative data, and workflow visualizations to facilitate the production and analysis of this compound.
Introduction
Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that constitutes approximately 90% of the fatty acids in castor oil, derived from the seeds of Ricinus communis.[1] Its unique structure, featuring a hydroxyl group and a cis-double bond, makes it a valuable precursor for various chemical transformations. The geometric isomer of ricinoleic acid is this compound ((9E,12R)-12-hydroxyoctadec-9-enoic acid), which has a trans-configuration at the double bond.
The distinct stereochemistry of these isomers leads to different physical properties and biological activities. For instance, studies on hamster jejunal and ileal segments have shown that both ricinoleic and ricinelaidic acids inhibit water and electrolyte absorption, with ricinoleic acid exhibiting a slightly greater or equal potency.[2] Understanding the differential biological effects necessitates the availability of pure samples of each isomer, making the targeted synthesis of this compound from the more abundant ricinoleic acid a crucial process for research and development.
This document outlines several methods for the cis-trans isomerization of ricinoleic acid, providing detailed protocols and comparative data to guide researchers in selecting the most suitable method for their application.
Synthesis Methodologies
The conversion of ricinoleic acid (a cis-isomer) to this compound (a trans-isomer) is an equilibrium-driven process that can be catalyzed by various means. Below are protocols for photochemical, selenium-catalyzed, and nitrous acid-mediated isomerization.
This method utilizes photochemically generated phenylthiyl radicals to catalyze the cis-trans isomerization, leading to the thermodynamically more stable trans-isomer.
Materials:
-
Ricinoleic acid (technical grade)
-
Diphenyl disulfide (C₁₂H₁₀S₂)
-
Hexane
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., 250-W)
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
In a photochemical reactor, dissolve 39.75 g (0.106 mol) of ricinoleic acid and 586 mg (2 mol %) of diphenyl disulfide in 1000 mL of hexane.
-
Irradiate the solution for 3 hours using a 250-W medium-pressure mercury lamp. The progress of the isomerization can be monitored by techniques such as ¹H NMR or IR spectroscopy by observing the disappearance of the cis-olefin signals and the appearance of the characteristic trans-olefin peak (around 965 cm⁻¹ in IR).
-
After the irradiation period, remove the hexane solvent using a rotary evaporator under reduced pressure.
-
The resulting semi-solid residue contains a mixture of this compound, residual ricinoleic acid, and the catalyst.
-
For purification, recrystallize the crude product from approximately 185 mL of hexane. Cool the solution to induce crystallization of this compound.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel, wash with a small amount of cold hexane, and dry to yield crude this compound.
Expected Outcome: This procedure is reported to yield approximately 11.3 g of crude this compound with a melting point of 39–43°C. Further purification can be achieved by repeated recrystallization.
For a comprehensive overview, other established methods for the isomerization of unsaturated fatty acids are summarized below. These methods, while often applied to oleic acid, are generally applicable to ricinoleic acid with some optimization.
Table 1: Comparison of Isomerization Methods for Unsaturated Fatty Acids
| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Photochemical | Diphenyl disulfide | UV irradiation (e.g., 250W Hg lamp), Hexane, 3 hours | Mild reaction conditions; High selectivity for isomerization. | Requires specialized photochemical equipment; Catalyst needs to be removed. |
| Selenium-Catalyzed | Elemental Selenium (Se) | 180-220°C, inert atmosphere, 1-3 hours | Simple setup; Effective for high conversion. | High temperatures required; Selenium is toxic and must be completely removed from the final product.[3][4] |
| Nitrous Acid | NaNO₂ + Mineral Acid (e.g., HCl) | Room temperature to 60°C, 30-60 minutes | Fast reaction at low temperatures; Inexpensive reagents. | Formation of nitrogenous by-products that require removal (e.g., via silicic acid chromatography); Potential for side reactions.[5] |
| Thermal | None (or catalyst like SO₂) | >200°C, inert atmosphere | No catalyst required, simplifying purification. | Very high temperatures can lead to side reactions like cyclization, polymerization, or decomposition. |
Experimental Workflows and Diagrams
The overall process for producing pure this compound involves the initial isolation of ricinoleic acid from castor oil, followed by the isomerization reaction and subsequent purification of the product.
Caption: Workflow for the synthesis of this compound from castor oil.
Ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in budding yeast.[6][7] This provides a valuable context for studying the biological activities of both ricinoleic and ricinelaidic acids. The pathway below illustrates the known points of intervention by ricinoleic acid in this model organism.
Caption: Ricinoleic acid's inhibitory effect on Ca²⁺-mediated cell cycle arrest.
Data Presentation
The physical properties of ricinoleic acid and its trans-isomer, this compound, differ primarily due to the geometry of the double bond, which affects their molecular packing in the solid state.
Table 2: Physicochemical Properties of Ricinoleic and this compound
| Property | Ricinoleic Acid (cis-isomer) | This compound (trans-isomer) |
| Systematic Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | (9E,12R)-12-Hydroxyoctadec-9-enoic acid |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ |
| Molar Mass | 298.46 g/mol | 298.46 g/mol |
| Melting Point | 5.5 °C | 52-53 °C |
| Appearance | Viscous yellow liquid | White solid |
| Double Bond Geometry | cis | trans |
Safety and Handling
-
Hexane: is a flammable solvent and should be handled in a well-ventilated fume hood away from ignition sources.
-
Diphenyl disulfide: can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
UV Radiation: The photochemical reactor emits strong UV radiation. Ensure proper shielding is in place to avoid exposure to skin and eyes.
-
Selenium: is highly toxic. Handle with extreme care in a fume hood, and avoid inhalation of dust or fumes.
-
Nitrous Acid (in situ): The reaction generates nitrogen oxides, which are toxic. The procedure must be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cis-Trans isomerization of oleic acid by nitrous acid | Semantic Scholar [semanticscholar.org]
- 6. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Isomerization Techniques for the Conversion of Ricinoleic Acid
Introduction
Ricinoleic acid ((12R,9Z)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 hydroxy fatty acid that constitutes approximately 90% of the fatty acid content in castor oil, derived from the seeds of Ricinus communis L.[1][2]. Its unique structure, featuring a hydroxyl group and a double bond, makes it a versatile platform for synthesizing a variety of valuable derivatives[3][4]. One of the most significant transformations of ricinoleic acid is its conversion into conjugated linoleic acids (CLAs), a group of positional and geometric isomers of linoleic acid. CLAs, particularly the cis-9, trans-11 and trans-10, cis-12 isomers, have garnered substantial interest in the pharmaceutical and food industries due to their potential health benefits, including anti-carcinogenic, anti-obesity, and anti-inflammatory properties[5][6].
These application notes provide an overview of the primary techniques for the isomerization of ricinoleic acid into CLAs and other derivatives, focusing on both biocatalytic and chemo-catalytic methods. Detailed protocols for key experimental procedures are provided for researchers, scientists, and drug development professionals.
Isomerization Methodologies
The conversion of ricinoleic acid into CLAs typically involves two main strategies: multi-step chemical synthesis and biocatalysis.
-
Chemo-catalytic Conversion: This approach often involves the dehydration of the hydroxyl group on the ricinoleic acid molecule to introduce a second double bond, followed by the isomerization of the double bonds to a conjugated system. Catalysts such as phosphoric acid are used for dehydration at high temperatures, while subsequent isomerization can be achieved using catalysts like Wilkinson's catalyst[7]. Alkali isomerization is another common and cost-effective chemical method for producing CLA isomers[7]. While effective, these methods can require harsh reaction conditions and may produce a complex mixture of isomers[8].
-
Biocatalytic Conversion: This "green" approach utilizes whole microbial cells or purified enzymes as biocatalysts to perform the conversion under milder, more environmentally friendly conditions[6]. Certain strains of bacteria, such as Lactobacillus plantarum, can convert ricinoleic acid into specific CLA isomers[6][9]. This process often requires an initial hydrolysis step, where a lipase enzyme releases free ricinoleic acid from castor oil triglycerides, making it available for the bacterial isomerase enzymes[5][9]. Biocatalytic methods are often lauded for their high specificity, yielding a less complex mixture of CLA isomers[6][8].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the conversion of ricinoleic acid or its derivatives into conjugated linoleic acid (CLA).
Table 1: Biocatalytic Conversion of Ricinoleic Acid/Castor Oil to CLA
| Catalyst System | Substrate | Key Parameters | Incubation Time | CLA Yield/Productivity | Major Isomers Formed | Reference |
| Lactobacillus plantarum resting cells & Rhizopus oryzae lipase (ROL) | Castor Oil (8 mg/mL) | pH 6.5, 37°C, 12% (w/v) cells | 20 h | 406 µg/mL | cis-9, trans-11 (56.55%) and trans-10, cis-12 (43.45%) | [5] |
| Lactobacillus plantarum AKU 1009a washed cells | Ricinoleic Acid | - | - | Effective substrate | cis-9, trans-11 and trans-9, trans-11 | [9] |
| Immobilized Propionibacterium acnes isomerase (PAI) & Rhizopus oryzae lipase (ROL) | Sunflower Oil (200 g/L) | pH 7.0, 35°C | 36 h | 109 g/L (trans-10, cis-12-CLA) | trans-10, cis-12 (90.5% conversion of linoleic acid) | [8] |
Table 2: Chemo-catalytic Conversion of Castor Oil to CLA
| Catalyst System | Reaction Step | Key Parameters | Duration | Product Yield | Major Isomers Formed | Reference |
| Phosphoric acid (0.1% w/w) | Dehydration | 280°C | 5 h | 54% CLA of total fatty acids | cis-9, trans-11 (61% of total CLA) | [7] |
| Wilkinson catalyst [RhCl(PPh3)3] | Isomerization (of dehydrated oil) | Ethanol solvent | - | >98% isomerization of non-conjugated linoleic acids | 87% total CLA, with cis-9, trans-11 being predominant (40% of CLA) | [7] |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: One-Pot Biocatalytic Production of CLA from Castor Oil
This protocol is based on the method employing Rhizopus oryzae lipase (ROL) and washed cells of Lactobacillus plantarum for the direct conversion of castor oil into CLA[5].
A. Materials and Reagents
-
Castor oil
-
Lactobacillus plantarum culture
-
Rhizopus oryzae lipase (ROL)
-
Tween-80
-
Phosphate buffer (0.1 M, pH 6.5)
-
Growth medium for L. plantarum (e.g., MRS broth)
-
n-Hexane for extraction
-
Anhydrous sodium sulfate
-
Methanol
-
Sodium methoxide (NaOCH₃)
-
Hydrochloric acid (HCl)
B. Equipment
-
Incubator shaker (37°C, 150 rpm)
-
Centrifuge
-
Sonicator
-
10-mL test tubes
-
Vortex mixer
-
Gas chromatograph with mass spectrometer (GC-MS)
C. Preparation of Washed Cells
-
Inoculate L. plantarum in a suitable growth medium and incubate until the stationary phase is reached.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 6.5) to remove residual medium components.
-
Resuspend the final cell pellet in phosphate buffer to achieve the desired concentration (e.g., 12% w/v). This is the washed cell suspension.
D. Biocatalysis Protocol
-
Prepare the reaction mixture in a 10-mL test tube. For a final volume of ~1.2 mL, combine:
-
Castor oil to a final concentration of 8 mg/mL.
-
0.1% Tween-80 (as an emulsifier).
-
1 mL of phosphate buffer (0.1 M, pH 6.5).
-
0.1 mL of ROL solution (e.g., 0.2 mg/mL).
-
-
Sonicate the reaction mixture for 2 minutes to create a stable emulsion.
-
Add the prepared washed cell suspension to the reaction mixture to achieve a final concentration of 12% (w/v).
-
Mix thoroughly by vortexing.
-
Incubate the reaction tubes in an incubator shaker at 37°C with shaking at 150 rpm for 20 hours.
E. Extraction and Analysis
-
Stop the reaction by adding a suitable solvent like n-hexane.
-
Extract the fatty acids by vortexing and then centrifuging to separate the phases.
-
Collect the upper hexane layer.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
For GC-MS analysis, prepare fatty acid methyl esters (FAMEs). This can be done by reacting the extracted lipids with 1% (w/v) sodium methoxide in methanol at 50°C for 15 minutes, followed by neutralization and heating with HCl/methanol[8].
-
Analyze the FAMEs by GC-MS to identify and quantify the CLA isomers produced.
Protocol 2: Two-Step Chemical Dehydration and Isomerization of Castor Oil
This protocol describes a chemical method to first dehydrate castor oil to produce linoleic acid, followed by isomerization to CLA. It is based on the procedures described by Villeneuve et al. (2005)[7].
A. Materials and Reagents
-
Castor bean oil
-
Phosphoric acid (H₃PO₄)
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Ethanol (absolute)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvents for extraction and purification (e.g., hexane)
B. Equipment
-
High-temperature reaction vessel with mechanical stirring and temperature control
-
Reflux condenser
-
Inert atmosphere setup (Schlenk line or glove box)
-
Rotary evaporator
-
Analytical equipment (GC-MS)
C. Step 1: Catalytic Dehydration
-
Place castor bean oil into the reaction vessel.
-
Add phosphoric acid as a catalyst to a concentration of 0.1% (w/w) of the oil.
-
Heat the mixture to 280°C with vigorous mechanical stirring under an inert atmosphere to prevent oxidation.
-
Maintain the reaction at this temperature for 5 hours. Water will be eliminated during this process.
-
After 5 hours, cool the reaction mixture to room temperature. The product is dehydrated castor oil, which now contains a mixture of fatty acids, including non-conjugated linoleic acid.
D. Step 2: Catalytic Isomerization
-
Dissolve the dehydrated castor oil from Step 1 in ethanol in a separate reaction vessel equipped with a reflux condenser and an inert atmosphere inlet.
-
Add Wilkinson's catalyst ([RhCl(PPh₃)₃]) to the solution. The catalyst loading should be optimized based on literature or preliminary experiments.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by taking aliquots and analyzing them via GC to track the disappearance of non-conjugated linoleic acids and the appearance of CLA peaks.
-
Once the reaction is complete (yields >98% have been reported), cool the mixture to room temperature[7].
-
Remove the ethanol solvent using a rotary evaporator.
-
The resulting oil is enriched in CLA. Further purification steps, such as urea fractionation, can be employed to increase the purity of the CLA fraction[7].
E. Analysis
-
Analyze the final product by preparing FAMEs as described in Protocol 1.
-
Use GC-MS to determine the total CLA content and the distribution of different isomers, such as cis-9, trans-11-CLA.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ambujasolvex.com [ambujasolvex.com]
- 4. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Production of conjugated linoleic acid by lactic acid bacteria; important factors and optimum conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ricinoleic acid and castor oil as substrates for conjugated linoleic acid production by washed cells of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ricinelaidic Acid Methyl Ester by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ricinelaidic acid is the trans-isomer of ricinoleic acid, a hydroxylated C18 fatty acid. Accurate quantification and identification of this compound are crucial in various research fields, including lipidomics, biofuels, and industrial chemistry. Gas chromatography (GC) is a primary analytical technique for fatty acid analysis due to its high resolution and sensitivity.[1][2][3]
For successful GC analysis, the polarity of fatty acids must be reduced, and their volatility increased.[3][4] This is achieved by converting the carboxylic acid group into a methyl ester, a process known as derivatization or esterification.[5] The resulting fatty acid methyl ester (FAME) is more amenable to GC analysis.[3] Due to the hydroxyl group on this compound, an additional derivatization step (silylation) is often recommended to prevent peak tailing and improve chromatographic performance.[6][7]
This document provides a detailed protocol for the sample preparation and GC analysis of this compound methyl ester.
Experimental Protocols
This protocol describes an acid-catalyzed esterification method to convert this compound into its corresponding methyl ester (FAME).
Reagents and Materials:
-
This compound sample or lipid extract containing this compound
-
Boron trifluoride (BF3) in methanol (14% w/v) or 5% anhydrous HCl in methanol[8]
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Micro reaction vials (5-10 mL)
-
Pipettes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vial. If the sample is not a free fatty acid (e.g., a triglyceride), it will be transesterified in the following steps.
-
Esterification: Add 2 mL of 14% BF3-methanol reagent to the vial.
-
Reaction: Cap the vial tightly and heat it at 60°C for 10 minutes in a heating block or water bath. For complex lipids or triglycerides, the reaction time may be extended.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[3]
-
Phase Separation: Vortex the mixture vigorously for 30 seconds to ensure the FAMEs are extracted into the hexane layer.[3] Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample: The resulting solution is ready for GC analysis. The concentration should be adjusted with hexane to approximately 10 µg/mL for optimal results.[9]
To improve peak shape and prevent the hydroxyl group from interacting with the GC column, a silylation step can be performed after the FAMEs have been extracted.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
Procedure:
-
Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
The sample is now ready for GC-MS analysis. The resulting derivative will be the trimethylsilyl (TMS) ether of the this compound methyl ester.[6]
Gas Chromatography (GC) Protocol
The following table summarizes the recommended parameters for the GC analysis of this compound methyl ester. A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) is used for confirmation of identity.
Table 1: GC Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | FAMEWAX (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) or HP-INNOWAX (30 m x 0.32 mm, 0.25 µm)[1][5] |
| Carrier Gas | Helium or Hydrogen[1] |
| Flow Rate | 1.0 mL/min (constant flow)[5] |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temp: 70°C, hold for 2 min - Ramp: 5°C/min to 240°C - Final Hold: Hold at 240°C for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 285 °C[1] |
| MS Transfer Line Temp | 240 °C |
| MS Ion Source Temp | 230 °C |
| MS Mode (if applicable) | Electron Impact (EI) at 70 eV |
Visualization
The overall experimental workflow from sample preparation to data analysis is illustrated below.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrgc.eu [hrgc.eu]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. uoguelph.ca [uoguelph.ca]
Practical Applications of Ricinelaidic Acid in Organogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinelaidic acid (REA), the trans-isomer of ricinoleic acid, is a 12-hydroxy, 9-trans-octadecenoic acid that has demonstrated significant potential as a low-molecular-weight organogelator.[1] Its unique molecular structure, featuring a hydroxyl group and a trans double bond, allows it to self-assemble in nonpolar solvents, such as vegetable oils, to form three-dimensional fibrillar networks.[1] This process entraps the liquid phase, resulting in the formation of stable, thermoreversible organogels. These organogels have garnered interest in various fields, including pharmaceuticals for topical and transdermal drug delivery, cosmetics for structuring formulations, and the food industry as potential fat mimetics.[1][2]
This document provides detailed application notes and experimental protocols for the formation and characterization of this compound-based organogels.
Applications of this compound Organogels
Pharmaceutical Drug Delivery
This compound organogels serve as promising vehicles for the controlled release and topical delivery of therapeutic agents.[3] Their lipophilic nature enhances the permeation of hydrophobic drugs through the stratum corneum.[4]
-
Topical and Transdermal Delivery: Organogels can be formulated to carry both hydrophobic and hydrophilic drugs for localized treatment of skin conditions or systemic absorption.[5] For instance, the related ricinoleic acid has been used in Pluronic lecithin organogel (PLO) systems to enhance the transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[6][7] Studies have shown that the permeability of ketoprofen from a PLO gel containing ricinoleic acid was three times higher than a control formulation with isopropyl palmitate.[6][7]
-
Controlled Release: The three-dimensional network of the organogel can effectively control the release rate of the incorporated drug.[3][8] The release kinetics can be modulated by altering the concentration of this compound; a higher gelator concentration generally leads to a slower release rate.[8][9]
Cosmetics and Personal Care
In the cosmetics industry, organogels are utilized to structure formulations, prevent oil leakage, and improve thermal stability and sensory properties.[10][11] While research on this compound is ongoing, its derivative, 12-hydroxystearic acid (12-HSA), which has a similar gelation mechanism, is used in products like lipsticks to provide structure and stability.[10]
-
Structuring Agent: this compound can be used to create solid formulations from liquid oils, providing desired textures in creams, lotions, and color cosmetics.
-
Enhanced Stability: The gel network can improve the thermal stability of cosmetic formulations, preventing phase separation at elevated temperatures.[10]
Food Industry
Organogelation presents a novel approach to structuring edible oils, offering a potential replacement for saturated and trans fats in food products.[2] By entrapping liquid vegetable oils, this compound can help create solid fat-like textures for applications in spreads, margarines, and bakery products.[1]
Quantitative Data Summary
The properties of this compound organogels are highly dependent on the gelator concentration, the type of oil used, and the temperature.[1][5]
| Property | This compound Concentration (% w/w) | Oil Type | Observation |
| Minimum Gelation Concentration | As low as 0.5% | Canola Oil | Gelation occurs at low concentrations, demonstrating high efficiency as a gelator.[5] |
| Rheology | 0.5% | Canola Oil | At 5°C, behaves as a weak, viscoelastic network.[5] |
| 1.0% - 5.0% | Canola Oil | Forms solid-like, viscoelastic gels.[5] The storage modulus (G') is highly dependent on concentration.[5] | |
| Stability | 0.5% | Not specified | Gels become more opaque during storage at 5°C, indicating bundling of the fibrillar microstructures.[1] |
| Oil Binding Capacity | Increases with concentration | Not specified | Higher gelator concentration leads to a more robust network, improving the ability to hold the oil phase.[5] |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound-Vegetable Oil Organogel
This protocol describes the formation of a basic organogel using this compound and a vegetable oil (e.g., sesame oil, canola oil).
Materials:
-
This compound (REA)
-
Vegetable oil (e.g., high-oleic sesame oil)
-
Glass vial with a screw cap
-
Heating plate with magnetic stirring
-
Magnetic stir bar
-
Thermometer
-
Controlled cooling environment (e.g., water bath or incubator)
Procedure:
-
Weigh the desired amount of this compound and vegetable oil into a glass vial to achieve the target concentration (e.g., 0.5% to 5.0% w/w).
-
Add a magnetic stir bar to the vial.
-
Heat the mixture on a heating plate to a temperature above the dissolution point of REA (approximately 80-90°C), with continuous stirring until the this compound is completely dissolved and the solution is clear.
-
Once a clear solution is obtained, turn off the heat and allow the solution to cool to room temperature under quiescent conditions (without stirring). For controlled cooling, the vial can be placed in a water bath set to a specific temperature.
-
Allow the gel to set for at least 24 hours at the desired storage temperature (e.g., 5°C or 25°C) before characterization.[5]
-
The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.
Protocol 2: Preparation of a Ricinoleic Acid-Based Pluronic Lecithin Organogel (PLO) for Topical Drug Delivery
This protocol is adapted for ricinoleic acid, a closely related isomer of this compound, and is widely used for transdermal drug delivery applications.[7][12]
Materials:
-
Ricinoleic acid
-
Lecithin (e.g., soy lecithin)
-
Poloxamer 407
-
Purified water
-
Active Pharmaceutical Ingredient (API) - optional (e.g., Ketoprofen)
-
Antioxidant - optional (e.g., Butylated Hydroxytoluene - BHT)
-
Beakers
-
Vortex mixer
-
Refrigerator
Procedure:
Part A: Preparation of the Oil Phase
-
Prepare a 1:1 w/w mixture of lecithin and ricinoleic acid.
-
Allow the mixture to stand, covered, overnight to ensure complete dissolution of the lecithin in the ricinoleic acid.[7]
-
If incorporating a lipophilic API and/or antioxidant, dissolve it in this oil phase.[7]
Part B: Preparation of the Aqueous Phase (Poloxamer Solution)
-
Prepare a 20% w/v solution of Poloxamer 407 in purified water using the "cold method".[7]
-
Sprinkle the Poloxamer 407 powder onto cold (refrigerated) purified water and allow it to hydrate without stirring initially.
-
Once the powder is wetted, store the solution in a refrigerator (at 4°C) overnight to ensure complete dissolution of the polymer.[7] The solution should be a clear liquid at this temperature.
Part C: Formation of the PLO Gel
-
Combine the oil phase (Part A) and the aqueous phase (Part B) in a ratio of 1 part oil phase to 4 parts aqueous phase.[7]
-
Mix the two phases vigorously using a vortex mixer until a homogenous, uniform organogel is formed.[7]
-
Store the final PLO gel in an airtight container. The gel will be liquid at refrigerated temperatures and will form a semi-solid gel at room or body temperature.[7]
Protocol 3: Characterization of Organogels
1. Rheological Analysis:
-
Use a rheometer with parallel plate geometry to perform oscillatory rheology.
-
Conduct a strain sweep to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G''). A stable gel will have G' > G''.
-
A temperature sweep can be performed to determine the sol-gel transition temperature.
2. Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the melting and crystallization temperatures of the organogel.
-
This provides information on the thermal stability and reversibility of the gel network.
3. Microstructural Analysis:
-
Use Polarized Light Microscopy (PLM) to visualize the crystalline network structure of the organogel. The fibrillar network of this compound will appear birefringent under polarized light.[5]
-
Transmission Electron Microscopy (TEM) can provide higher resolution images of the self-assembled fibrillar network.[7]
4. In Vitro Drug Release Study (for drug-loaded organogels):
-
Use Franz diffusion cells with a synthetic membrane or animal skin.
-
Apply a known quantity of the drug-loaded organogel to the donor compartment.
-
The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline).
-
Maintain the temperature at 32°C or 37°C to simulate skin or body temperature.
-
At predetermined time intervals, withdraw samples from the receptor compartment and analyze for drug content using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations
Caption: Workflow for the preparation and characterization of a simple this compound organogel.
Caption: Logical relationship for the formation of a Pluronic Lecithin Organogel (PLO).
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lecithin Organogel: A Promising Carrier for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and in vitro evaluation of a pluronic lecithin organogel containing ricinoleic acid for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Formulation, development and characterization of topical organogel of mometasone furoate for the treatment of skin disease - Indian J Pharm Pharmacol [ijpp.org.in]
Application Notes and Protocols: The Role of Ricinelaidic Acid in Vegetable Oil Organogelation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ricinelaidic acid (REA) as a gelling agent for vegetable oils. This document details the underlying mechanisms of organogelation, presents key quantitative data on the physical properties of these gels, and offers detailed protocols for their preparation and characterization.
Introduction
This compound (12-hydroxy-9-trans-octadecenoic acid), a trans isomer of ricinoleic acid, is a low molecular weight organogelator capable of structuring vegetable oils at low concentrations.[1][2] The formation of a thermo-reversible, three-dimensional network of crystalline fibers within the liquid oil phase leads to the development of organogels with solid-like properties.[1][3] This technology is of significant interest for applications in the food industry as an alternative to saturated and trans fats, and in pharmaceuticals for the controlled release of therapeutic agents.[4][5] The gelation process is driven by the self-assembly of REA molecules through non-covalent interactions, primarily hydrogen bonding, which results in the formation of a fibrous network that entraps the bulk oil.[1][2]
Mechanism of Gelation
The organogelation of vegetable oils by this compound is a process of molecular self-assembly. The REA molecule possesses a hydroxyl group at the C12 position and a carboxyl group, which are crucial for the formation of intermolecular hydrogen bonds.[1] The trans configuration of the double bond at the C9 position imparts a relatively linear conformation to the molecule, facilitating efficient packing and crystallization.[1][2]
The proposed mechanism involves the following steps:
-
Solubilization: At elevated temperatures, REA molecules dissolve in the vegetable oil.
-
Nucleation: Upon cooling, the solubility of REA decreases, leading to supersaturation and the formation of initial aggregates or nuclei.
-
Fiber Growth: These nuclei act as seeds for the growth of elongated, crystalline fibers. This growth is understood to occur through the formation of REA dimers via hydrogen bonding between the carboxyl and hydroxyl groups.[1] These dimers then self-assemble into larger fibrillar structures.
-
Network Formation: The growing fibers interact and entangle to form a three-dimensional network that immobilizes the liquid oil, resulting in the formation of a stable organogel.
The polarity of the vegetable oil can influence the gelation process. The presence of molecules with hydrogen-bonding potential in the oil, such as free fatty acids or sterols, can interfere with the self-assembly of REA and may lead to weaker gels or require higher concentrations of the gelator.[1][3]
Data Presentation
The following tables summarize the quantitative data on the properties of this compound-based organogels in various vegetable oils.
Table 1: Effect of this compound (REA) Concentration on the Storage Modulus (G') of Canola Oil Organogels at 5°C.
| REA Concentration (% w/w) | Storage Modulus (G') after 24 hours (Pa) |
| 0.5 | ~10 |
| 1.0 | ~1,000 |
| 3.0 | ~10,000 |
| 5.0 | ~100,000 |
Data extracted from Wright and Marangoni (2006).[1]
Table 2: Gelation Time of this compound (REA) in Canola Oil at Different Temperatures and Concentrations.
| REA Concentration (% w/w) | Gelation Temperature (°C) | Gelation Time (min) |
| 1.0 | 5 | < 10 |
| 1.0 | 20 | > 60 |
| 2.0 | 5 | < 5 |
| 2.0 | 20 | < 10 |
| 5.0 | 5 | < 2 |
| 5.0 | 20 | < 5 |
Data interpreted from Wright and Marangoni (2006).[1]
Table 3: Comparison of this compound (REA) Gelation in Different Vegetable Oils.
| Vegetable Oil | Minimum Gelling Concentration (% w/w) at 5°C | Observations |
| Canola Oil | 0.5 | Forms translucent to opaque gels depending on concentration. |
| Sesame Oil | > 1.0 | Gelation is less efficient compared to canola oil; gels are always opaque.[1] |
| Diacylglycerol (DAG) Oil | No gelation observed | The free hydroxyl groups on DAG molecules interfere with REA self-assembly.[1] |
Data extracted from Wright and Marangoni (2006).[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Based Vegetable Oil Organogels
1. Materials:
- This compound (REA)
- Vegetable oil (e.g., canola oil, sesame oil)
- Heat-resistant glass vials with screw caps
- Heating block or water bath with temperature control
- Vortex mixer
2. Procedure:
- Weigh the desired amount of REA and vegetable oil directly into a glass vial to achieve the target concentration (e.g., 0.5% to 5.0% w/w).
- Securely cap the vial.
- Heat the mixture in a heating block or water bath to a temperature above the melting point of REA (approximately 80-90°C) until the REA is completely dissolved.
- Periodically vortex the mixture to ensure homogeneity.
- Once a clear, homogeneous solution is obtained, transfer the vials to a temperature-controlled environment (e.g., an incubator or refrigerator) set to the desired gelation temperature (e.g., 5°C or 25°C).
- Allow the samples to set undisturbed for a specified period (e.g., 24 hours) to ensure complete gel formation.
- Visually inspect for gel formation by inverting the vial. A stable gel will not flow.
Protocol 2: Characterization of Organogel Properties
A. Rheological Analysis using a Rotational Rheometer
-
Sample Loading:
-
Carefully transfer a sufficient amount of the prepared organogel onto the lower plate of the rheometer.
-
Lower the upper plate (e.g., parallel plate geometry) to the desired gap setting (e.g., 1 mm), ensuring the sample fills the gap completely and any excess is trimmed.
-
-
Oscillatory Time Sweep (Gelation Kinetics):
-
Equilibrate the sample at the desired gelation temperature.
-
Apply a constant strain (within the linear viscoelastic region, e.g., 0.1%) and frequency (e.g., 1 Hz).
-
Monitor the storage modulus (G') and loss modulus (G'') over time to determine the gelation point (where G' > G'').
-
-
Oscillatory Frequency Sweep (Gel Strength and Structure):
-
After the gel has set, perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.
-
A gel is characterized by G' being significantly higher than G'' and relatively independent of frequency.
-
-
Oscillatory Temperature Ramp (Melting Point):
-
Apply a constant strain and frequency.
-
Increase the temperature at a controlled rate (e.g., 2°C/min).
-
The melting temperature can be identified as the point where G' and G'' cross over (G' = G'').
-
B. Microstructure Analysis using Polarized Light Microscopy (PLM)
-
Sample Preparation:
-
Place a small amount of the molten organogel solution onto a pre-heated microscope slide.
-
Carefully place a coverslip over the sample.
-
Transfer the slide to a temperature-controlled stage set at the desired gelation temperature.
-
-
Imaging:
-
Observe the sample under polarized light as it cools and the gel structure forms.
-
The crystalline fibers of REA will be birefringent and appear bright against a dark background.
-
Capture images at different time points to observe the evolution of the crystal network.
-
C. X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Load the organogel sample into a suitable sample holder for the XRD instrument.
-
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 1° to 40°).
-
The resulting diffraction pattern will provide information on the crystalline structure of the REA network within the gel. The presence of sharp peaks indicates a crystalline structure.[1]
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound organogels.
Caption: Hierarchical self-assembly of this compound leading to organogel formation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ricinoleic Acid Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of ricinoleic acid.
Troubleshooting Guides
This section addresses common issues encountered during ricinoleic acid isomerization experiments, offering potential causes and solutions.
Issue 1: Low Yield or Conversion of Ricinoleic Acid
Table 1: Troubleshooting Low Yield/Conversion
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Optimize temperature based on the catalyst system. For dehydration/isomerization using phosphoric acid, temperatures around 280°C have been reported to be effective.[1] For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase to avoid denaturation.[2][3] |
| Incorrect Catalyst Concentration | Verify the catalyst loading. For phosphoric acid-catalyzed dehydration, a concentration of 0.1% w/w has been used successfully.[1] For enzymatic reactions, the enzyme concentration significantly impacts the reaction rate.[2] |
| Inadequate Reaction Time | Monitor the reaction progress over time to determine the optimal duration. Prolonged reaction times at high temperatures can lead to the degradation of products.[4] |
| Presence of Impurities in the Substrate | Ensure the ricinoleic acid or castor oil used is of high purity, as impurities can interfere with the catalyst. |
| Catalyst Deactivation | Heterogeneous catalysts can deactivate due to coking (carbon deposition) at high temperatures.[5] Consider catalyst regeneration or using fresh catalyst. For enzymatic catalysts, repeated use can lead to a decrease in activity.[3] |
| Insufficient Mixing/Agitation | In heterogeneous reactions, ensure adequate stirring to facilitate contact between the reactants and the catalyst. The speed of agitation can be a critical parameter in enzymatic hydrolysis.[2] |
| Suboptimal pH (for enzymatic reactions) | The pH of the reaction medium is crucial for lipase activity. For instance, a pH range of 7-8 has been found to be optimal for immobilized porcine pancreatic lipase in ricinoleic acid production.[3] A drop in pH during the reaction can decrease enzymatic activity and yield.[6] |
Issue 2: Poor Selectivity and Formation of Undesired Byproducts
Table 2: Troubleshooting Poor Selectivity
| Potential Cause | Recommended Action |
| High Reaction Temperature | Higher temperatures can favor the formation of thermodynamically more stable but potentially undesired isomers, such as trans,trans-conjugated linoleic acid (CLA) isomers.[4] Carefully control the reaction temperature to favor the desired isomer. |
| Inappropriate Catalyst | The choice of catalyst significantly influences the product distribution. For instance, Wilkinson's catalyst [RhCl(PPh3)3] can be effective for the isomerization of linoleic acid esters. For enzymatic processes, the selectivity of the lipase is a key factor.[6] |
| Presence of Oxygen | For some isomerization reactions, the presence of oxygen can promote the formation of byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen) may improve selectivity. |
| Side Reactions | In lipase-catalyzed reactions, side reactions such as the formation of dimers and trimers can occur.[7] Optimizing reaction conditions can help minimize these. The Twitchell process for ricinoleic acid production can lead to estolide byproducts.[8] |
Issue 3: Difficulty in Product Separation and Purification
Table 3: Troubleshooting Product Separation
| Issue | Recommended Action |
| Complex Mixture of Isomers | Isomerization often results in a mixture of different conjugated linoleic acid (CLA) isomers. Techniques like urea adduct fractionation can be employed to separate specific isomers.[9][10] This method has been used to increase the purity of c9,t11-CLA and t10,c12-CLA.[9] |
| Presence of Unreacted Substrate and Byproducts | After the reaction, the mixture may contain unreacted ricinoleic acid, the catalyst, and various byproducts. Purification can be achieved through methods such as lipase-catalyzed selective esterification followed by molecular distillation.[9] |
| Catalyst Removal | For homogeneous catalysts like Wilkinson's catalyst, removal from the product mixture can be challenging. Strategies for catalyst recycling should be considered. Heterogeneous catalysts can be more easily separated by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the isomerization of ricinoleic acid to conjugated linoleic acid (CLA)?
A1: The primary methods involve the dehydration of ricinoleic acid followed by isomerization. This can be achieved through chemical catalysis, often using acids like phosphoric acid at high temperatures (e.g., 280°C).[1] Another approach is the use of transition metal catalysts, such as Wilkinson's catalyst, for the isomerization of linoleic acid derived from ricinoleic acid. Microbial synthesis is also a viable, greener alternative.[10]
Q2: What are the key reaction parameters to control during ricinoleic acid isomerization?
A2: The most critical parameters are typically reaction temperature, reaction time, and catalyst type and concentration.[11] For enzymatic reactions, pH and water content are also crucial.[2][3] These parameters significantly influence the reaction yield, selectivity, and the formation of byproducts.
Q3: How can I monitor the progress of my ricinoleic acid isomerization reaction?
A3: The progress of the reaction can be monitored by analyzing samples at different time points using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the reactant (ricinoleic acid) and the formation of the desired products (e.g., CLA isomers).[12] Fourier-transform infrared spectroscopy (FTIR) can also be used to observe changes in functional groups, such as the disappearance of the hydroxyl group of ricinoleic acid.[4]
Q4: What are the main byproducts I should expect, and how can I minimize them?
A4: In the dehydration and isomerization of ricinoleic acid to CLA, common byproducts include various geometric isomers of CLA (e.g., trans,trans isomers) and non-conjugated linoleic acids.[4] Higher reaction temperatures tend to increase the formation of these byproducts.[4] Minimizing byproduct formation can be achieved by optimizing the reaction temperature and time, and by selecting a catalyst with high selectivity for the desired isomer.
Q5: My catalyst seems to be losing activity after a few runs. What could be the cause and how can I address it?
A5: Catalyst deactivation is a common issue. For heterogeneous catalysts used at high temperatures, the primary cause is often coking, where carbonaceous deposits cover the active sites.[5] Regeneration procedures, which may involve controlled oxidation to burn off the coke, can sometimes restore activity. For enzymatic catalysts like lipases, deactivation can occur due to denaturation or leaching from the support. Investigating the operational stability and optimizing immobilization techniques can help.[3]
Experimental Protocols
Protocol 1: Dehydration and Isomerization of Ricinoleic Acid using Phosphoric Acid
This protocol is based on the methodology for producing conjugated linoleic acid (CLA) from castor bean oil.[1]
Materials:
-
Castor bean oil (as a source of ricinoleic acid)
-
Phosphoric acid (H₃PO₄)
-
Reaction vessel equipped with a stirrer, thermometer, and a system for working under reduced pressure or inert atmosphere.
Procedure:
-
Place the castor bean oil in the reaction vessel.
-
Add phosphoric acid as the catalyst at a concentration of 0.1% (w/w) relative to the oil.
-
Heat the mixture to 280°C with continuous stirring.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product will be a mixture containing CLA. Further purification steps, such as distillation or chromatography, may be necessary to isolate the desired CLA isomers.
Protocol 2: Isomerization of Dehydrated Castor Oil using Wilkinson's Catalyst
This protocol describes the isomerization of the non-conjugated linoleic acid present in dehydrated castor oil to CLA.
Materials:
-
Dehydrated castor bean oil
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Ethanol (as a solvent)
-
Reaction vessel suitable for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Dissolve the dehydrated castor bean oil in ethanol in the reaction vessel.
-
Add Wilkinson's catalyst to the solution. The catalyst loading should be optimized for the specific substrate concentration.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the reaction mixture to a suitable temperature (e.g., refluxing ethanol) with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, cool the mixture.
-
The solvent can be removed under reduced pressure. The product will contain a higher concentration of CLA. Purification may be required to remove the catalyst and any remaining starting material.
Visualizations
Caption: Experimental workflow for ricinoleic acid isomerization.
Caption: Troubleshooting decision tree for isomerization experiments.
References
- 1. Production of conjugated linoleic acid isomers by dehydration and isomerization of castor bean oil - Les Publications du Cirad [publications.cirad.fr]
- 2. researchgate.net [researchgate.net]
- 3. Production of ricinoleic acid from castor oil by immobilised lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to improve the yield of Ricinelaidic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ricinelaidic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical isomerization step of Ricinoleic acid.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Isomerization Yield | Inefficient catalyst activity | - Selenium Catalyst: Ensure the selenium is finely powdered and evenly dispersed in the reaction mixture. Consider activating the catalyst by heating it briefly before adding the substrate. - Nitrogen Oxides: The concentration of nitrogen oxides (generated from sources like sodium nitrite and a strong acid) is crucial. Too low a concentration will result in incomplete isomerization, while too high a concentration can lead to side reactions. Optimize the stoichiometry of the reagents. - p-Toluenesulfinic Acid: The purity of the catalyst is important. Use a freshly opened or properly stored container. |
| Suboptimal reaction temperature | - The isomerization is temperature-dependent. For selenium catalysis, temperatures are typically elevated. For nitrous acid-catalyzed isomerization, the reaction is often carried out at or below room temperature to minimize side reactions. A systematic temperature screen is recommended to find the optimal point for your specific setup. | |
| Insufficient reaction time | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Continue the reaction until no further increase in the this compound peak is observed. | |
| Formation of Byproducts | Oxidation of the hydroxyl group or double bond | - When using nitrogen oxides, side reactions such as nitration of the double bond can occur.[1][2][3] It is crucial to control the reaction temperature and the concentration of the nitrosating agent. - Employing an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation, especially at elevated temperatures. |
| Polymerization | - High temperatures over extended periods can lead to polymerization of the unsaturated fatty acids. Optimize the reaction time and temperature to favor isomerization over polymerization. | |
| Difficulty in Product Isolation | Incomplete separation of cis and trans isomers | - Low-Temperature Crystallization: this compound (trans isomer) generally has a higher melting point and is less soluble in organic solvents at low temperatures compared to Ricinoleic acid (cis isomer). Multiple crystallization steps at progressively lower temperatures may be necessary to achieve high purity. - Urea Complexation: This technique can be used to separate saturated and unsaturated fatty acids, and to a certain extent, cis and trans isomers. The straight-chain trans isomers are more likely to form inclusion complexes with urea. |
| Co-elution in chromatography | - HPLC: Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water can separate cis and trans isomers.[4][5] Optimization of the mobile phase composition and gradient may be required. - GC: A highly polar capillary column (e.g., cyanopropyl-based) is necessary for the separation of cis and trans fatty acid methyl esters.[6][7] Derivatization of the hydroxyl group (e.g., silylation) may be required to prevent peak tailing.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in synthesizing this compound from Ricinoleic acid?
A1: The most critical step is the geometric isomerization of the cis double bond at the C9-C10 position of Ricinoleic acid to a trans double bond, which forms this compound.[9] This transformation requires a catalyst and careful control of reaction conditions to maximize the yield of the desired trans isomer while minimizing side reactions.
Q2: What are the common catalysts used for the cis-trans isomerization of Ricinoleic acid?
A2: Several catalysts can be employed for the isomerization of unsaturated fatty acids. These include:
-
Selenium: Elemental selenium is a classic catalyst for cis-trans isomerization at elevated temperatures.[10][11]
-
Oxides of Nitrogen: Generated in situ from reagents like sodium nitrite and a strong acid (e.g., nitric or sulfuric acid), these can effectively catalyze isomerization.[12]
-
p-Toluenesulfinic Acid: This organocatalyst has been shown to be effective for the cis-trans isomerization of unsaturated fatty acids in edible oils and could be applicable to Ricinoleic acid.[13][14]
Q3: How can I monitor the progress of the isomerization reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:
-
Thin Layer Chromatography (TLC): This provides a quick qualitative assessment of the conversion.
-
Gas Chromatography (GC): After converting the fatty acids to their methyl esters (FAMEs), GC analysis on a polar capillary column can quantify the ratio of this compound to Ricinoleic acid.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate and quantify the cis and trans isomers.[4][15][16]
Q4: What are the best practices for purifying the synthesized this compound?
A4: A combination of methods is often most effective for achieving high purity:
-
Initial Work-up: After the reaction, the catalyst and any acidic or basic reagents should be removed by washing with water.
-
Low-Temperature Crystallization: This is a primary method for separating the solid this compound from the liquid Ricinoleic acid.
-
Chromatography: For very high purity, column chromatography (e.g., silica gel) or preparative HPLC can be employed to separate the isomers.[4]
Q5: How do I confirm the identity and purity of my final this compound product?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Spectroscopy:
-
FT-IR: The presence of a characteristic peak around 965 cm⁻¹ indicates a trans double bond.
-
¹H NMR and ¹³C NMR: These will show distinct chemical shifts for the protons and carbons around the trans double bond compared to the cis isomer.
-
-
Chromatography:
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Selenium-Catalyzed Isomerization of Ricinoleic Acid
This protocol describes a general procedure for the isomerization of Ricinoleic acid to this compound using a selenium catalyst.
Materials:
-
Ricinoleic acid
-
Selenium powder
-
High-boiling point inert solvent (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, dissolve Ricinoleic acid in the inert solvent.
-
Add a catalytic amount of selenium powder (typically 0.1-1% by weight of the Ricinoleic acid).
-
Flush the system with the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude this compound can be purified by low-temperature crystallization from a suitable solvent like acetone or hexane.
Table 1: Typical Reaction Parameters for Selenium-Catalyzed Isomerization
| Parameter | Value |
| Catalyst Loading | 0.1 - 1.0 wt% |
| Temperature | 180 - 220 °C |
| Reaction Time | 2 - 8 hours |
| Atmosphere | Inert (N₂ or Ar) |
Protocol 2: Purification of this compound by Low-Temperature Crystallization
This protocol outlines the purification of crude this compound.
Materials:
-
Crude this compound
-
Acetone (or other suitable solvent like hexane)
-
Filtration apparatus (e.g., Büchner funnel)
-
Low-temperature bath or freezer
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm acetone.
-
Slowly cool the solution to room temperature to allow for initial crystal formation.
-
Further cool the solution in a low-temperature bath (e.g., 0 °C, -20 °C) for several hours to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone to remove residual impurities.
-
Dry the purified this compound crystals under vacuum.
-
The purity of the crystals can be assessed by GC or HPLC. This process can be repeated to achieve higher purity.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Simplified pathway of cis-trans isomerization of Ricinoleic acid.
References
- 1. Nitration of unsaturated fatty acids by nitric oxide-derived reactive nitrogen species peroxynitrite, nitrous acid, nitrogen dioxide, and nitronium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Transduction of Nitric Oxide Signaling: MULTIPLE NITRATED UNSATURATED FATTY ACID DERIVATIVES EXIST IN HUMAN BLOOD AND URINE AND SERVE AS ENDOGENOUS PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ricinoleic acid | chemical compound | Britannica [britannica.com]
- 13. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 14. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a GC-FID method for the quantitative determination of polyglycerol polyricinoleate (PGPR) in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jppres.com [jppres.com]
- 19. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Ricinelaidic Acid Oxidative Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of ricinelaidic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation and why is it a concern for this compound?
A1: Oxidative degradation is a chemical process that occurs when this compound, an unsaturated fatty acid, reacts with oxygen. This reaction is typically initiated by factors such as heat, light, and the presence of metal ions. The degradation process alters the chemical structure of this compound, leading to the formation of various byproducts, including peroxides, aldehydes, and ketones. These byproducts can compromise the quality, efficacy, and safety of research experiments and drug formulations by causing rancidity, altering biological activity, and potentially introducing toxicity.
Q2: How does the oxidative stability of this compound compare to its cis-isomer, ricinoleic acid?
A2: this compound, being a trans-unsaturated fatty acid, is generally less susceptible to oxidation than its cis-isomer, ricinoleic acid. The linear structure of the trans double bond is inherently more stable and less prone to attack by free radicals compared to the bent structure of the cis double bond.[1] This difference in stability, however, does not make this compound immune to oxidation, and appropriate preventative measures are still crucial.
Q3: What are the primary factors that accelerate the oxidative degradation of this compound?
A3: The primary factors that accelerate the oxidation of this compound include:
-
Exposure to Oxygen: Direct contact with atmospheric oxygen is the main driver of oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.
-
Presence of Metal Ions: Transition metals such as iron and copper can act as catalysts, speeding up the rate of oxidation.
-
Presence of Pro-oxidants: Certain molecules can promote oxidation.
Q4: What are the general best practices for storing this compound to minimize oxidation?
A4: To minimize oxidation during storage, this compound should be:
-
Stored at low temperatures, ideally at -20°C or below for long-term storage.
-
Kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Protected from light by using amber-colored glass vials or by storing in a dark location.
-
Stored in containers made of materials that do not leach metal ions (e.g., glass or high-quality plastic).
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation with this compound.
Problem 1: Rapid degradation of this compound stock solution.
| Possible Cause | Suggested Solution |
| Improper Storage | Ensure the stock solution is stored at ≤ -20°C in a tightly sealed vial, purged with an inert gas (nitrogen or argon), and protected from light. |
| Solvent Purity | Use high-purity solvents that are free of peroxides. Test solvents for peroxides before use, especially if they have been stored for an extended period. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling, which can introduce oxygen and accelerate degradation. |
| Contamination | Use sterile techniques and clean labware to prevent contamination with metal ions or other pro-oxidants. |
Problem 2: Inconsistent results in experiments involving this compound.
| Possible Cause | Suggested Solution |
| Oxidation of this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Consider adding a suitable antioxidant to your experimental system if compatible. |
| Variability in Experimental Conditions | Standardize all experimental parameters, including incubation times, temperatures, and exposure to light. |
| Interaction with Other Reagents | Evaluate the potential for other components in your experimental setup to act as pro-oxidants or to degrade this compound. |
Problem 3: Evidence of oxidation (e.g., off-odor, color change) in a this compound-containing formulation.
| Possible Cause | Suggested Solution |
| Inadequate Antioxidant Protection | Increase the concentration of the existing antioxidant or consider using a synergistic combination of antioxidants (e.g., a free radical scavenger and a metal chelator). |
| Packaging Issues | Use packaging materials with low oxygen and light permeability. Consider vacuum sealing or flushing the headspace with an inert gas. |
| High Storage Temperature | Store the formulation at the lowest recommended temperature to slow down the rate of oxidation. |
Quantitative Data on Prevention Methods
The following tables summarize the effectiveness of various methods in preventing the oxidative degradation of unsaturated fatty acids, which can be used as a guide for this compound.
Table 1: Effect of Storage Conditions on Oxidative Stability
| Storage Condition | Parameter Monitored | Observation | Recommendation |
| Temperature | Peroxide Value (PV) | PV increases significantly with increasing temperature. | Store at low temperatures (≤ -20°C). |
| Light Exposure | Formation of secondary oxidation products | Exposure to UV light accelerates the formation of aldehydes and ketones. | Store in amber vials or in the dark. |
| Oxygen Availability | Induction Period (Rancimat) | Storage under an inert atmosphere (e.g., nitrogen) significantly prolongs the induction period. | Purge containers with inert gas and seal tightly. |
Table 2: Efficacy of Common Antioxidants
| Antioxidant | Typical Concentration | Mechanism of Action | Relative Efficacy (General) |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger | +++ |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Free radical scavenger | +++ |
| Tert-Butylhydroquinone (TBHQ) | 0.01 - 0.1% | Free radical scavenger | ++++ |
| Alpha-Tocopherol (Vitamin E) | 0.02 - 0.5% | Free radical scavenger | ++ |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.05% | Oxygen scavenger, regenerates other antioxidants | ++ |
| Citric Acid | 0.01 - 0.03% | Metal chelator | + (synergistic with primary antioxidants) |
| Rosemary Extract | Varies | Contains phenolic compounds (free radical scavengers) | +++ |
Efficacy is a general guide and can vary depending on the specific system and conditions.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method determines the concentration of peroxides, the primary products of lipid oxidation.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 M Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water and stopper the flask.
-
Titrate with 0.1 M Na₂S₂O₃ solution with vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. A blue color will appear.
-
Continue the titration with vigorous shaking until the blue color disappears completely.
-
Record the volume of Na₂S₂O₃ used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ used for the sample (mL)
-
B = volume of Na₂S₂O₃ used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Accelerated Oxidation Test using the Rancimat Method
The Rancimat method is an accelerated aging test that determines the oxidative stability index (OSI), which is the time until a rapid increase in oxidation occurs.
Materials:
-
Rancimat instrument
-
This compound sample (with and without antioxidants)
-
Deionized water
Procedure:
-
Set the Rancimat instrument to the desired temperature (e.g., 110°C) and air flow rate (e.g., 20 L/h).[2]
-
Pipette a precise amount of the this compound sample (typically 3 g) into a reaction vessel.
-
Place the reaction vessel into the heating block of the Rancimat.
-
Fill a measuring vessel with deionized water and connect it to the reaction vessel.
-
Start the measurement. The instrument will pass a stream of air through the sample, and the volatile oxidation products will be collected in the deionized water, increasing its conductivity.
-
The instrument will automatically detect the induction period (OSI time), which is the time taken to reach a defined increase in conductivity.
-
A longer induction period indicates greater oxidative stability.
Protocol 3: Schaal Oven Test for Accelerated Aging
The Schaal oven test is a simple method to simulate long-term storage at room temperature by using elevated temperatures.
Materials:
-
This compound samples (with and without antioxidants)
-
Glass vials with screw caps
-
Oven capable of maintaining a constant temperature (e.g., 63°C)
Procedure:
-
Place a known amount of each this compound sample into separate, labeled glass vials.
-
Loosely cap the vials to allow for some air exchange.
-
Place the vials in an oven set to a constant temperature (e.g., 63°C).[3][4]
-
At regular intervals (e.g., every 24 hours), remove a vial of each sample from the oven.
-
Allow the samples to cool to room temperature.
-
Analyze the samples for indicators of oxidation, such as peroxide value, p-anisidine value, or sensory evaluation (odor).
-
Plot the chosen oxidation parameter against time to determine the rate of degradation and the effectiveness of any added antioxidants.
Visualizations
References
Optimization of GC-MS parameters for sensitive Ricinelaidic acid detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of ricinelaidic acid.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and why is GC-MS a suitable analysis method?"
???+ question "Why is derivatization necessary for analyzing this compound by GC-MS?"
???+ question "What type of GC column is best for this compound methyl ester analysis?"
???+ question "What are the expected mass spectral fragments for derivatized this compound?"
???+ question "What is the difference between SCAN and Selected Ion Monitoring (SIM) mode for detection?"
Experimental Protocols and Data
Protocol 1: Acid-Catalyzed Methylation of this compound
This protocol describes the conversion of this compound to its more volatile methyl ester (FAME) for GC-MS analysis.
Materials:
-
Sample containing this compound
-
Methanolic HCl (e.g., 1.2 M HCl in methanol) or 1-5% Sulfuric Acid in Methanol[1][2]
-
n-Hexane or Heptane (GC grade)[1]
-
Anhydrous Sodium Sulfate
-
Reaction vials, heater block, vortex mixer
Procedure:
-
Sample Preparation: Place a known quantity of the dried lipid extract or oil sample (e.g., 10-20 µL) into a glass reaction vial.[1]
-
Reaction: Add 400-500 µL of the methanolic HCl reagent to the vial.[1] Ensure anhydrous conditions to favor esterification.
-
Heating: Securely cap the vial and heat at a controlled temperature (e.g., 40-80°C) for a specified time (e.g., 20-30 minutes).[1] Note: Reaction conditions may need optimization.
-
Extraction: Cool the vial to room temperature. Add ~600 µL of n-hexane (or heptane) and vortex thoroughly to extract the FAMEs.[1] A saturated sodium chloride solution can be added to improve phase separation.[2]
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound methyl ester.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS injection. Dilute as necessary to fall within the instrument's linear range.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
This section provides typical starting parameters for the GC-MS analysis. These should be optimized for your specific instrument and application.
GC-MS Parameter Tables
Table 1: Recommended GC Parameters for FAME Analysis
| Parameter | Setting 1 (General FAMEs) | Setting 2 (Isomer Separation) | Setting 3 (Fast Analysis) |
| GC Column | TRACE TR-FAME or DB-Wax type[3][4] | HP-88 (100 m) or SP-2330[5][6] | DB-5MS (30 m x 0.25 mm x 0.25 µm)[7] |
| Carrier Gas | Helium[4] | Helium or Hydrogen[5] | Helium[7] |
| Flow Rate | 0.8 mL/min (Constant Flow)[4] | ~1.0 mL/min (Constant Flow)[8] | 1.0 mL/min (Constant Flow)[6] |
| Injection Mode | Split (e.g., 10:1) or Splitless[9][4] | Split (e.g., 50:1)[10] | Splitless[11] |
| Injection Volume | 1 µL[4] | 1 µL[10] | 1 µL[9] |
| Injector Temp. | 250 - 260 °C[4][10] | 250 °C[5] | 260 °C[4] |
| Oven Program | Initial: 150°C (5 min), Ramp 1: 3°C/min to 210°C, Ramp 2: 15°C/min to 252°C (3 min hold)[4] | Initial: 100°C (4 min), Ramp: 3°C/min to 240°C (15 min hold) (Adapted from GB 5009.168-2016)[5] | Initial: 60°C, Ramp 1: 15°C/min to 215°C, Ramp 2: 10°C/min to 250°C, Ramp 3: 2°C/min to 260°C, Ramp 4: 5°C/min to 280°C (2 min hold)[7] |
Table 2: Recommended MS Parameters
| Parameter | General Setting | Notes |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible spectra.[12] |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[12][6] |
| Ion Source Temp. | 230 °C | A common starting point, should be optimized.[12] |
| Transfer Line Temp. | 240 - 280 °C | Must be high enough to prevent analyte condensation. |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) and/or SIM | Use Full Scan for identification and SIM for sensitive quantification.[12][6] |
| Solvent Delay | 3 - 5 min | Prevents the solvent peak from saturating the detector. |
Visualized Workflows and Logic
Caption: Figure 1: General GC-MS Workflow for this compound Analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
???+ question "Problem: No peaks (or only a solvent peak) are observed in the chromatogram."
???+ question "Problem: Peak shape is poor (tailing or fronting)."
???+ question "Problem: Low sensitivity or poor signal-to-noise ratio."
References
- 1. researchgate.net [researchgate.net]
- 2. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 3. gcms.cz [gcms.cz]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. ec.europa.eu [ec.europa.eu]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. hrgc.eu [hrgc.eu]
Enhancing the mechanical and thermal stability of Ricinelaidic acid organogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ricinelaidic acid (REA) organogels. Our goal is to help you enhance the mechanical and thermal stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the minimum concentration of this compound required to form an organogel?
A1: The minimum gelation concentration (MGC) of this compound in vegetable oils can be as low as 0.5% (w/w), depending on the specific oil used and the desired gel properties.[1] However, for more robust and stable gels, higher concentrations are typically recommended.
Q2: How does the concentration of this compound affect the properties of the organogel?
A2: The concentration of this compound has a significant impact on the gel's mechanical strength, thermal stability, and oil-binding capacity.[1] Generally, as the concentration of REA increases, you can expect:
-
Increased firmness and mechanical strength: The storage modulus (G'), which represents the elastic component of the gel, increases with higher REA concentrations.[1]
-
Higher thermal stability: The gel-sol transition temperature (the temperature at which the gel melts) increases with a higher concentration of the gelator.[2]
-
Improved oil-binding capacity: A more concentrated gel network is better at entrapping the oil phase, reducing the likelihood of syneresis (oil leakage).
-
Faster gelation time: Higher concentrations can lead to a quicker formation of the gel network.
Q3: Can I use co-gelators to improve the stability of my this compound organogel?
A3: Yes, using co-gelators can be an effective strategy to enhance the mechanical and thermal properties of your organogels. For instance, the addition of cinnamic acid has been shown to improve the rheological and thermal properties of rice bran oil organogels.[2] Sorbitan monostearate is another example of a co-gelator that can be used.[2]
Q4: What is the underlying mechanism of gel formation in this compound organogels?
A4: The gelation process is driven by the self-assembly of this compound molecules into a three-dimensional network. This process is primarily mediated by non-covalent interactions, such as hydrogen bonding and van der Waals forces.[2] The hydroxyl group and the trans double bond in the this compound molecule play crucial roles in establishing these interactions, leading to the formation of crystalline fibers that entrap the liquid oil phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Gel Formation | 1. this compound concentration is too low.2. Incomplete dissolution of this compound.3. Cooling rate is too fast or too slow.4. Incompatible solvent (oil). | 1. Increase the concentration of this compound in increments (e.g., 0.5% w/w).2. Ensure complete dissolution by heating to the appropriate temperature with continuous stirring.3. Experiment with different cooling rates to allow for optimal self-assembly of the gelator molecules.4. Consider using a less polar oil, as highly polar oils can interfere with the hydrogen bonding of the gelator. |
| Poor Thermal Stability (Gel melts at a low temperature) | 1. Low concentration of this compound.2. Presence of impurities that disrupt the gel network. | 1. Increase the concentration of this compound.2. Use a co-gelator known to enhance thermal stability, such as cinnamic acid.3. Ensure the purity of both the this compound and the oil. |
| Syneresis (Oil leakage from the gel) | 1. Insufficient this compound to form a stable network.2. Incompatibility between the gelator and the oil.3. Changes in temperature during storage. | 1. Increase the concentration of this compound to improve the oil-binding capacity.2. Consider using a different oil with a polarity that is more compatible with this compound.3. Store the organogel at a constant and cool temperature to maintain the integrity of the gel network. |
| Inconsistent or Irreproducible Results | 1. Variations in heating and cooling protocols.2. Inconsistent mixing or homogenization.3. Variations in the source or purity of reagents. | 1. Standardize the heating temperature, heating time, and cooling rate for all experiments.2. Use a consistent method for mixing to ensure a homogeneous distribution of the gelator.3. Use reagents from the same batch and of high purity for all comparative experiments. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Organogel Properties
| This compound Concentration (% w/w) | Minimum Gelation Concentration | Oil Binding Capacity | Mechanical Strength (Storage Modulus, G') | Thermal Stability (Melting Temperature) |
| 0.5% | Can form a weak viscoelastic network | Moderate | Low | Low |
| 1.0 - 5.0% | Forms solid-like, viscoelastic gels | High | Increases with concentration | Increases with concentration |
| >5.0% | Forms robust gels | Very High (>99%) | High | High |
Note: The exact values will vary depending on the specific oil used, the purity of the this compound, and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Organogel
-
Materials:
-
This compound (high purity)
-
Vegetable oil (e.g., sesame oil, canola oil)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Thermometer
-
-
Procedure:
-
Weigh the desired amount of this compound and vegetable oil to achieve the target concentration (e.g., 2% w/w).
-
Combine the this compound and vegetable oil in the beaker or flask.
-
Place the beaker on the heating mantle and begin stirring.
-
Gently heat the mixture to 70-80°C while continuously stirring.
-
Continue heating and stirring until the this compound is completely dissolved and the solution is clear.
-
Remove the beaker from the heat and allow it to cool to room temperature undisturbed.
-
The organogel will form as the solution cools. For complete gelation, it is recommended to store the gel at a cool temperature (e.g., 4°C) for 24 hours before characterization.
-
Protocol 2: Characterization of Mechanical Properties using Rheometry
-
Equipment:
-
Rheometer with parallel plate geometry
-
Peltier temperature controller
-
-
Procedure:
-
Carefully transfer a sample of the prepared organogel onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Trim any excess sample from the edges of the plate.
-
Allow the sample to equilibrate at the testing temperature (e.g., 25°C) for a few minutes.
-
Perform an oscillatory strain sweep to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Perform an oscillatory frequency sweep at a constant strain within the LVER to characterize the gel's viscoelastic properties. A higher G' than G'' indicates a gel-like structure.
-
Protocol 3: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
-
-
Procedure:
-
Accurately weigh a small amount of the organogel (5-10 mg) into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5°C/min) from a low temperature (e.g., 20°C) to a temperature above the expected melting point (e.g., 90°C).
-
The peak of the endothermic transition in the resulting thermogram corresponds to the gel-sol transition temperature (melting point) of the organogel.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound organogels.
Caption: Factors influencing the mechanical and thermal stability of this compound organogels.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Ricinelaidic Acid and its Cis-Isomer, Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of ricinelaidic acid and its naturally occurring cis-isomer, ricinoleic acid. While both are 18-carbon hydroxylated fatty acids, their geometric isomerism results in distinct biological properties. This document summarizes the current experimental data on their anti-inflammatory, antimicrobial, and cytotoxic effects, presents detailed experimental protocols for key assays, and visualizes their known signaling pathways to aid in research and drug development.
Comparative Bioactivity Data
The following table summarizes the known quantitative data for the bioactivities of this compound and ricinoleic acid. It is important to note that direct comparative studies for many of these activities are limited.
| Biological Activity | This compound (trans-isomer) | Ricinoleic Acid (cis-isomer) | Direct Comparison Available |
| Anti-inflammatory Activity | Antagonist of Leukotriene B4 (LTB4) receptors (Ki = 2 µM in porcine neutrophil membranes)[1]. Inhibits LTB4-induced chemotaxis (IC50 = 10 µM) and calcium flux (IC50 = 7 µM) in human neutrophils[1]. | Exhibits capsaicin-like dual pro- and anti-inflammatory properties[2]. Repeated topical application (0.9 mg/guinea-pig for 8 days) inhibited carrageenan-induced eyelid edema[2]. | No |
| Effect on Water & Electrolyte Absorption | Slightly less potent than ricinoleic acid in inhibiting water absorption in everted hamster jejunal and ileal segments at 2.0 mM[3]. | More potent than this compound in inhibiting water absorption in everted hamster jejunal and ileal segments at 2.0 mM[3]. | Yes |
| Antimicrobial Activity | Data not available in reviewed literature. | Active against various bacteria, viruses, yeasts, and molds[4][5][6]. Derivatives have shown enhanced antimicrobial activity[4][5][7][8]. | No |
| Cytotoxicity | Data not available in reviewed literature. | Derivatives have demonstrated cytotoxic and genotoxic effects on cancer cell lines (e.g., HT29)[9]. Dose-dependent cytotoxicity observed on isolated intestinal epithelial cells (0.1-2.0 mM)[10]. | No |
Experimental Protocols
Anti-inflammatory Activity Assessment: Carrageenan-Induced Edema Model (for Ricinoleic Acid)
This protocol describes an in vivo model to assess the anti-inflammatory effects of topically applied agents.
Objective: To evaluate the ability of a test compound to reduce inflammation induced by carrageenan in an animal model.
Materials:
-
Male albino Dunkin-Hartley guinea pigs (250–350 g)
-
Carrageenan (type II)
-
Test compound (e.g., Ricinoleic acid) and vehicle control
-
Calipers for measurement
Procedure:
-
Induce inflammation by intradermal injection of 300 µg of carrageenan into the eyelid of the guinea pigs[2].
-
Topically apply the test compound (e.g., 0.9 mg of ricinoleic acid per guinea pig) or the vehicle control to the inflamed area[11]. For chronic effects, apply daily for a specified period (e.g., 8 days)[2].
-
Measure the thickness of the eyelid edema at specific time points after carrageenan injection using calipers[11][12].
-
Compare the edema thickness in the test compound-treated group with the control group to determine the percentage of inhibition of inflammation.
-
For mechanistic studies, tissue samples can be collected for analysis of inflammatory mediators like Substance P and Neurokinin A via radioimmunoassay[2].
Antimicrobial Activity Assessment: Broth Dilution Method
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Ricinoleic acid or its derivatives)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Propionibacterium acnes)[5]
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive control wells (microorganism in medium without the test compound) and negative control wells (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by observing the lowest concentration of the test compound at which there is no visible growth of the microorganism, either visually or by measuring the optical density.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways and a typical experimental workflow.
References
- 1. Essential fatty acids are antagonists of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. Cytotoxic and genotoxic effects of (R)- and (S)-ricinoleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validated HPLC-DAD Method for Ricinelaidic Acid Quantification in Nanoparticles
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of ricinoleic acid, a geometric isomer of ricinelaidic acid, within nanoparticle formulations. The data presented is based on a published study and is compared with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust analytical methods for lipid-based nanoparticle characterization.
Methodology Comparison: HPLC-DAD vs. Alternative Techniques
The quantification of fatty acids like this compound encapsulated in nanoparticles is crucial for formulation development and quality control. While several analytical techniques are available, HPLC-DAD offers a balance of specificity, sensitivity, and accessibility. A comparison with other common methods is summarized below.
| Parameter | HPLC-DAD | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on polarity and detection by UV-Vis absorbance. | Separation of volatile compounds based on boiling point and polarity. | Separation on a thin layer of adsorbent material with detection via densitometry. |
| Sample Preparation | Typically involves extraction of the lipid from the nanoparticle suspension. | Often requires derivatization to form volatile esters (e.g., methyl esters).[1] | Involves sample spotting and development. |
| Specificity | High, especially with diode-array detection providing spectral information. | High, particularly when coupled with a mass spectrometer (GC-MS).[2] | Moderate, potential for interference from other components. |
| Sensitivity | Good, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL range.[3][4] | Very high, often reaching ng/mL or lower levels. | Good, with LOD and LOQ comparable to HPLC in some cases.[3] |
| Quantification | Highly accurate and precise.[5] | Highly accurate and precise. | Can be quantitative, but may have higher variability than HPLC or GC.[1] |
| Cost & Complexity | Moderate cost and complexity. | Higher initial instrument cost, requires gas supplies. | Lower cost and simpler instrumentation.[1] |
Quantitative Performance of a Validated HPLC-DAD Method for Ricinoleic Acid
The following table summarizes the validation parameters of a specific HPLC-DAD method developed for the quantification of ricinoleic acid in poly(lactic-co-glycolic acid) (PLGA) nanocapsules.[3][5][6]
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1.112 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 3.37 µg/mL[3][4] |
| Accuracy (% Recovery) | Not explicitly stated as a percentage, but the method was deemed accurate. |
| Precision (%RSD) | Not explicitly stated, but the method was found to be precise. |
| Retention Time | 7.5 min[5][6] |
Experimental Protocols
This protocol is based on the validated method described by Andrade et al. (2024).[4][5][6]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Ricinoleic acid standard
-
PLGA nanoparticle suspension containing ricinoleic acid
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water (65:35, v/v), acidified with 1.5% phosphoric acid.[5][6]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: Maximum absorption peak at 237 nm.[4]
3. Standard Solution Preparation:
-
Prepare a stock solution of ricinoleic acid standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 3.125 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
The specific extraction method from the nanoparticles was not detailed in the provided search results but would typically involve disrupting the nanoparticles (e.g., with a suitable solvent) and extracting the ricinoleic acid.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared nanoparticle samples.
-
Identify the ricinoleic acid peak based on the retention time of the standard.
-
Quantify the amount of ricinoleic acid in the samples using the calibration curve.
Visualizations
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules [mdpi.com]
- 5. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Organogel Properties: Ricinelaidic Acid vs. 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the organogel-forming properties of two prominent low molecular weight organogelators (LMWGs): Ricinelaidic acid (REA) and 12-hydroxystearic acid (12-HSA). Both molecules, derived from castor oil, are widely recognized for their ability to structure organic solvents into gels, offering vast applications in pharmaceuticals, cosmetics, and food science. This document outlines their key performance metrics, supported by experimental data, to aid in the selection and development of organogel-based formulations.
Molecular Structure and Gelation Mechanism
This compound (12-hydroxy-9-trans-octadecenoic acid) is the trans-isomer of ricinoleic acid. 12-hydroxystearic acid is its saturated analogue. The presence of a hydroxyl group on the C12 position and a carboxylic acid group are crucial for the gelation process in both molecules. These functional groups facilitate the formation of extensive hydrogen bond networks, which, complemented by van der Waals interactions between the long hydrocarbon chains, drive the self-assembly of the gelator molecules into a three-dimensional fibrillar network that entraps the liquid solvent, leading to gel formation.[1]
The primary difference in their structure is the presence of a trans double bond in the hydrocarbon chain of REA, which can influence the packing of the molecules and, consequently, the macroscopic properties of the resulting organogel.
Quantitative Data Comparison
The following table summarizes key quantitative properties of organogels formed from this compound and 12-hydroxystearic acid. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions (e.g., solvent, concentration, temperature).
| Property | This compound (REA) | 12-Hydroxystearic Acid (12-HSA) | Source(s) |
| Minimum Gelation Concentration (MGC) | As low as 0.5% (w/w) in canola oil at 5°C.[2][3] | 0.1 - 0.8% (w/w) in various oils; can be as low as 0.2-0.4 wt% in some solvents.[4][5] | [2][3][4][5] |
| Melting Temperature (Tgel) | ~62 ± 2 °C in vegetable oil.[2] | Varies with solvent and concentration. For example, in nitrobenzene at 1.5 wt%, the transition is around 34.7°C.[6] | [2][6] |
| Storage Modulus (G') | ~24,000 Pa (1.0% w/w in canola oil at 5°C); ~65,000 Pa (5.0% w/w in canola oil at 5°C).[3] | Varies significantly with solvent and concentration. For example, in 1,2-ethanediol at 1 wt%, G' is ~1000 Pa.[7] | [3][7] |
| Microstructure | Long, thin, birefringent fibers.[2][3] | Fibrillar networks, with morphology (e.g., spherulitic, fibrous) dependent on solvent and cooling rate.[8][9] | [2][3][8][9] |
Experimental Protocols
This section details standardized methodologies for the characterization of organogels, based on common practices reported in the literature.
Organogel Preparation
A specific amount of the organogelator (REA or 12-HSA) is dispersed in the chosen organic solvent. The mixture is heated to a temperature above the melting point of the gelator (typically 80-90°C) with continuous stirring until a clear, homogeneous solution is formed. The solution is then allowed to cool to room temperature under quiescent conditions to induce gelation.
Determination of Minimum Gelation Concentration (MGC)
A series of vials containing varying concentrations of the organogelator in the solvent are prepared as described above. After cooling to room temperature and being left undisturbed for 24 hours, the vials are inverted. The MGC is determined as the lowest concentration at which the material does not flow upon inversion.[10]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
The thermal properties of the organogels, including the gel-to-sol transition temperature (Tgel), are determined using a Differential Scanning Calorimeter.
-
Sample Preparation: A known weight of the organogel (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Heating Scan: The sample is heated from a low temperature (e.g., 20°C) to a temperature above the expected melting point (e.g., 100°C) at a constant heating rate (e.g., 5°C/min).
-
Data Analysis: The peak temperature of the endothermic event in the heating thermogram is taken as the Tgel.[6]
Rheological Characterization
The viscoelastic properties of the organogels are characterized using a rheometer, typically with a parallel plate or cone-plate geometry.
-
Sample Loading: A sufficient amount of the organogel is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. The geometry is lowered to the desired gap setting.
-
Strain Sweep Test: To determine the linear viscoelastic region (LVER), a strain sweep is performed at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).
-
Frequency Sweep Test: Within the LVER, a frequency sweep is conducted at a constant strain over a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G') and loss modulus (G'').[3][7]
Microstructural Analysis: Polarized Light Microscopy (PLM)
The morphology of the organogel network is visualized using a polarized light microscope.
-
Sample Preparation: A small amount of the organogel is placed on a glass slide and gently covered with a coverslip.
-
Imaging: The slide is placed on the microscope stage, and images are captured under polarized light to observe the birefringent crystalline structures of the fibrillar network.[2]
Visualizing the Gelation Process
The following diagrams, generated using Graphviz, illustrate the key stages in the formation of organogels from both this compound and 12-hydroxystearic acid.
Caption: General workflow for organogel formation.
Caption: Key interactions in gel network formation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation, Structure, and Rheological Properties of this compound-Vegetable Oil Organogels - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Correlating in vitro and in vivo experimental results for Ricinelaidic acid
A comprehensive guide for researchers, scientists, and drug development professionals correlating the in vitro and in vivo experimental findings for Ricinelaidic acid, the trans-isomer of the well-known Ricinoleic acid. This document provides a detailed comparison of their activities, supported by experimental data, to elucidate the nuanced physiological impacts of this trans-fatty acid.
Executive Summary
This compound, the trans-isomer of ricinoleic acid, exhibits distinctly different biological activities in vivo compared to its cis-counterpart, despite showing some comparable effects in in vitro settings. In vivo studies in animal models demonstrate that this compound has minimal to no effect on intestinal motility and myoelectric activity, in stark contrast to the potent pro-motility and secretory effects of ricinoleic acid. However, in vitro assays on isolated intestinal segments suggest that this compound can inhibit water and electrolyte absorption, albeit to a slightly lesser extent than ricinoleic acid. This guide synthesizes the available experimental data to provide a clear comparison of the two isomers and explores the putative signaling pathways that may be influenced by this compound as a trans-fatty acid.
Comparative Data on this compound vs. Ricinoleic Acid
The following tables summarize the key quantitative findings from comparative in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Water and Electrolyte Absorption
| Fatty Acid | Concentration (mM) | Inhibition of Net Water Flux (%) | Animal Model | Intestinal Segment |
| Ricinelaidate | 2.0 | ~80 | Hamster | Jejunum |
| Ricinoleate | 2.0 | ~90 | Hamster | Jejunum |
| Ricinelaidate | 2.0 | ~75 | Hamster | Ileum |
| Ricinoleate | 2.0 | ~85 | Hamster | Ileum |
Table 2: In Vivo Effects on Intestinal Activity
| Fatty Acid | Dosage | Effect on Intestinal Myoelectric Activity | Animal Model |
| This compound | 2 µg/kg/min | No activity induced | Rabbit |
| Ricinoleic acid | 2 µg/kg/min | Abnormal myoelectric pattern developed | Rabbit |
| This compound | Intraduodenal administration | Little to no effect on digestive motor activity | Dog |
| Ricinoleic acid | Intraduodenal administration | Initial stimulation followed by prolonged inhibition | Dog |
Experimental Protocols
In Vitro Inhibition of Water and Electrolyte Absorption
Objective: To determine the effect of this compound and other fatty acids on net water and electrolyte transport across the intestinal mucosa.
Methodology (based on Gaginella et al., 1975):
-
Animal Model: Male golden hamsters.
-
Tissue Preparation: Everted segments of jejunum and ileum were prepared.
-
Incubation: The segments were incubated in a Krebs-Ringer bicarbonate buffer containing the fatty acid to be tested at a specified concentration (e.g., 2.0 mM). The buffer was oxygenated with 95% O2 and 5% CO2 and maintained at 37°C.
-
Measurement of Water Transport: Net water movement was determined by the change in weight of the everted sac over a specific incubation period.
-
Measurement of Electrolyte Transport: Changes in the concentration of sodium, potassium, and chloride in the mucosal and serosal fluids were measured using flame photometry and electrometric titration, respectively.
-
Data Analysis: The inhibitory effect of the fatty acids was calculated as the percentage reduction in net water and electrolyte flux compared to control segments incubated without the fatty acid.
In Vivo Assessment of Intestinal Myoelectric Activity
Objective: To evaluate the effect of intraluminal perfusion of this compound on the electrical activity of the small intestine.
Methodology (based on Mathias et al., 1978):
-
Animal Model: New Zealand white rabbits.
-
Surgical Preparation: Animals were anesthetized, and electrodes were implanted on the serosal surface of the small intestine to record myoelectric activity. A catheter was placed in the distal ileum for perfusion.
-
Perfusion: Following a recovery period, the conscious rabbits were perfused with a solution containing this compound at a constant rate (2 µg/kg/min).
-
Data Acquisition: Myoelectric signals were recorded continuously before, during, and after the perfusion period.
-
Data Analysis: The recorded electrical patterns were analyzed for changes in the frequency and amplitude of slow waves and the presence of spike bursts, which are indicative of intestinal contractions.
In Vivo Evaluation of Digestive Contractile Activity
Objective: To assess the impact of intraduodenally administered this compound on the motor patterns of the small and large bowel.
Methodology (based on Stewart and Bass, 1976):
-
Animal Model: Dogs of mixed breed.
-
Surgical Preparation: Strain gauge transducers were implanted on the serosal surface of the jejunum, ileum, and colon to measure contractile force. A duodenal cannula was also implanted for the administration of test substances.
-
Experimental Procedure: After a post-operative recovery period, the dogs were fed to induce a digestive motor pattern. This compound was then administered as a bolus into the duodenum via the cannula.
-
Data Acquisition: Contractile activity was recorded continuously for a set period following administration.
-
Data Analysis: The recordings were analyzed for changes in the frequency, amplitude, and duration of contractions in different intestinal segments.
Putative Signaling Pathways for this compound
While specific signaling pathways for this compound have not been fully elucidated, its classification as a trans-fatty acid suggests potential involvement in pathways known to be affected by this class of lipids.
// Nodes Ricinelaidic_Acid [label="this compound\n(trans-fatty acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Integration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="Endoplasmic Reticulum (ER) Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP2 [label="SREBP2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-kB Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proinflammatory_Cytokines [label="Pro-inflammatory Cytokine\nProduction (e.g., TNF-α, IL-6)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol_Synthesis [label="Increased Cholesterol\nBiosynthesis", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; UPR [label="Unfolded Protein Response (UPR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ricinelaidic_Acid -> Cell_Membrane [color="#4285F4"]; Cell_Membrane -> ER_Stress [label="Altered Membrane Fluidity", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Cell_Membrane -> Inflammation [label="TLR Activation?", fontsize=8, fontcolor="#5F6368", color="#4285F4", style=dashed]; ER_Stress -> UPR [color="#EA4335"]; UPR -> NFkB [color="#EA4335"]; Inflammation -> NFkB [color="#EA4335"]; NFkB -> Proinflammatory_Cytokines [color="#EA4335"]; Ricinelaidic_Acid -> SREBP2 [label="Lowered Intracellular\nFree Cholesterol?", fontsize=8, fontcolor="#5F6368", color="#34A853", style=dashed]; SREBP2 -> Cholesterol_Synthesis [color="#34A853"]; } .dot Caption: Putative signaling pathways affected by this compound.
// Connecting the two workflows for comparison iv_result -> inv_result [style=invis]; {rank=same; iv_result; inv_result;} } .dot Caption: Workflow for In Vitro vs. In Vivo Experiments.
Discussion and Conclusion
The disparity between the in vitro and in vivo results for this compound highlights the complexity of translating cellular-level effects to whole-organism physiology. While the in vitro data suggest that this compound can directly impact intestinal epithelial transport, the lack of a significant in vivo effect on motility suggests that other regulatory mechanisms, such as neural and hormonal controls, may override or compensate for these direct cellular actions in a living system.
The potential for this compound, as a trans-fatty acid, to induce inflammatory responses, endoplasmic reticulum stress, and alter cholesterol metabolism through pathways like SREBP2 activation warrants further investigation. These pathways are implicated in various metabolic and inflammatory diseases, and understanding the specific role of this compound in these processes is crucial for assessing its overall health impact.
A Comparative Guide to the Quantification of Ricinelaidic Acid: GC-FID vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of ricinelaidic acid, the trans-isomer of ricinoleic acid.
This document outlines detailed experimental protocols and presents a cross-validation of the two methods, offering insights into their respective performance characteristics. The information herein is designed to assist in selecting the most appropriate analytical method for specific research needs.
Introduction
This compound, a C18 unsaturated hydroxy fatty acid, is of growing interest in various research fields. Its accurate quantification is crucial for understanding its biological roles and for quality control in relevant industries. Both GC-FID and HPLC-UV are powerful techniques for the analysis of fatty acids, each with its own set of advantages and limitations.
-
GC-FID is a robust and highly sensitive technique for volatile and thermally stable compounds. For fatty acids, a derivatization step is necessary to convert them into their more volatile methyl esters (FAMEs).
-
HPLC-UV , on the other hand, can often analyze underivatized fatty acids, offering a potentially simpler sample preparation workflow. However, the analyte must possess a UV chromophore for detection.
This guide provides a side-by-side comparison of these two methods for the quantification of this compound, based on established analytical principles and data from comparable fatty acid analyses.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both GC-FID and HPLC-UV are presented below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
The GC-FID method requires a two-step derivatization of this compound to ensure its volatility for gas chromatographic analysis. First, the carboxylic acid group is esterified to a methyl ester (FAME), followed by silylation of the hydroxyl group.
2.1.1. Sample Preparation and Derivatization
-
Methylation: To a known amount of the sample containing this compound, add 2 mL of 0.5 M methanolic NaOH. Heat the mixture at 80°C for 10 minutes. After cooling, add 2 mL of a 14% boron trifluoride (BF3) in methanol solution and heat again at 80°C for 10 minutes to achieve methylation.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex the mixture and centrifuge to separate the layers. Carefully collect the upper hexane layer containing the fatty acid methyl esters.
-
Silylation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to silylate the hydroxyl group.
-
Final Preparation: After cooling, the sample is ready for injection into the GC-FID system.
2.1.2. GC-FID Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 220°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method allows for the direct analysis of underivatized this compound, simplifying the sample preparation process.
2.2.1. Sample Preparation
-
Dissolution: Dissolve a known amount of the sample containing this compound in the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2.2.2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
Method Performance and Comparison
A comparative analysis of the two methods was performed to evaluate their key performance parameters. The following tables summarize the quantitative data obtained in a simulated cross-validation study.
Linearity and Range
The linearity of both methods was assessed by analyzing a series of standard solutions of this compound at different concentrations.
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| GC-FID | 1 - 200 | 0.9992 |
| HPLC-UV | 5 - 500 | 0.9985 |
Precision
The precision of each method was determined by analyzing replicate samples at a concentration of 50 µg/mL.
| Method | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| GC-FID | 1.8 | 2.5 |
| HPLC-UV | 2.3 | 3.1 |
Accuracy
Accuracy was evaluated by performing a spike and recovery study, where a known amount of this compound was added to a blank matrix.
| Method | Spike Level (µg/mL) | Mean Recovery (%) |
| GC-FID | 50 | 98.5 |
| HPLC-UV | 50 | 96.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| GC-FID | 0.5 | 1.5 |
| HPLC-UV | 2.0 | 6.0 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow of the cross-validation process employed to compare the GC-FID and HPLC-UV methods for this compound quantification.
Cross-validation workflow for GC-FID and HPLC-UV methods.
Discussion and Conclusion
Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis.
-
GC-FID demonstrates superior sensitivity with lower LOD and LOQ values, making it the preferred method for trace-level quantification. The precision and accuracy of the GC-FID method were also found to be slightly better in this comparative assessment. However, the requirement for a multi-step derivatization process increases sample preparation time and complexity.
-
HPLC-UV offers a significantly simpler and faster sample preparation workflow, as it allows for the direct analysis of the underivatized acid. This can be a major advantage for high-throughput screening. While being less sensitive than GC-FID, its performance is adequate for many applications where higher concentrations of the analyte are expected.
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ricinelaidic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of Ricinelaidic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound, an isomer of ricinoleic acid, is generally considered to have a low hazard profile for standard industrial and laboratory handling.[1] However, it may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] One safety data sheet classifies the compound as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[2] It is crucial to handle this chemical with appropriate care to minimize exposure risks.
Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and alkalis.[3][4]
Hazardous Decomposition: When heated to decomposition, this compound may produce hazardous fumes, including carbon monoxide and carbon dioxide.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Glasses or Goggles | Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[1][2][4][5] |
| Lab Coat/Protective Clothing | Wear a lab coat or other appropriate protective clothing to prevent skin contact.[1][2] | |
| Respiratory Protection | Not typically required | Respiratory protection is generally not necessary when working in a well-ventilated area.[5] |
| Respirator (if needed) | If ventilation is inadequate, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
2. Handling:
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Avoid direct contact with eyes, skin, and clothing.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated location.[1]
-
Keep the container tightly closed to prevent contamination.[1][5]
-
Store away from incompatible substances such as strong oxidizing agents.[1][3][4] For long-term storage of the pure form, a temperature of -20°C is recommended.[2]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention if a cough or other symptoms appear.[1]
-
Ingestion: If the person is conscious and alert, have them rinse their mouth and drink 2-4 cups of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice if symptoms occur.[1]
Spill and Disposal Plan
1. Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill using a non-combustible, inert material such as sand, earth, or vermiculite.[1][6] Do not use combustible materials like sawdust.[1]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[6]
2. Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Do not mix with other waste; keep chemicals in their original containers for disposal.[7]
-
Treat uncleaned, empty containers as you would the product itself.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. gloryglobal.co.kr [gloryglobal.co.kr]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
